1-Methylnonyl acrylate
Description
Overview of Alkyl Acrylate (B77674) Monomers in Chemical Science
Alkyl acrylates are a versatile class of chemical compounds, specifically esters derived from acrylic acid. safecosmetics.org These monomers are foundational building blocks for a vast array of polymers and resins. gantrade.com In general, acrylate esters are known for producing polymers with excellent durability, high gloss and color retention, and strong resistance to weathering. gantrade.com This makes them highly suitable for applications such as industrial and architectural coatings and automotive finishes. gantrade.com
The properties of the resulting acrylic polymers are heavily influenced by the structure of the alkyl group in the monomer. gantrade.com Chemists can systematically tailor the characteristics of a copolymer by carefully selecting the comonomers. gantrade.com Monomers are classified into three main categories: hard, soft, and functional. jindunchem-med.com Short-chain monomers, such as methyl methacrylate (B99206), tend to produce harder, more brittle polymers with high cohesion. In contrast, long-chain monomers, like butyl acrylate and 2-ethylhexylacrylate, are used to create softer, more flexible, and tacky polymers. gantrade.com The functionality of the monomer also plays a critical role; monofunctional monomers lead to chain extension, which increases flexibility, while multifunctional monomers create crosslinked networks, improving rigidity and scratch resistance. bomar-chem.com
Significance of Long-Chain Acrylates in Contemporary Research
Long-chain acrylate monomers are of significant interest in contemporary materials science research due to the unique properties they impart to polymers. Their extended alkyl chains provide greater flexibility and are instrumental in developing soft and tacky polymers. gantrade.com This characteristic is crucial for applications such as pressure-sensitive adhesives, sealants, and coatings where flexibility and adhesion are paramount. gantrade.comresearchgate.net
A key area of research is the enhancement of material durability and resistance. Long-chain acrylates, such as lauryl acrylate and octadecyl acrylate, have been shown to improve a polymer's resistance to water and alcohol. jindunchem-med.com The hydrophobic nature of the long alkyl chain is a desirable trait for creating water-repellent and hydrolytically stable materials. gantrade.comkowachemical.com Furthermore, research into specialty monomers, like the long-chain vinyl neodecanoate, has demonstrated significant improvements in the alkali resistance of copolymers. gantrade.com In advanced applications, the molecular structure of long-chain acrylates is being precisely engineered to create specialized materials, such as microcapsules for the controlled delivery of active ingredients in various consumer products. mdpi.com
Historical Development of Research on Acrylate Compounds
The scientific journey of acrylate compounds began in the 19th century. Acrylic acid was first discovered in 1843, followed by methacrylic acid in 1865. nih.gov A significant milestone occurred in 1880 when G. W. A. Kahlbaum reported the first synthesis of an acrylic polymer, and the principle of light-induced polymerization of these compounds was introduced using glass prisms. nih.govwikipedia.org
The early 20th century saw pivotal work by chemist Otto Röhm, whose 1901 doctoral dissertation focused on the polymerization products of acrylic acid. plexiglas.de His research was instrumental in the field, leading to the industrial production of polymethyl methacrylate (PMMA) in 1928 and the invention of PLEXIGLAS® in 1933. nih.govplexiglas.de The 1930s marked a period of rapid development, with acrylates and methacrylates finding applications in manufacturing plastic glass for aircraft, as well as in paints and coatings. nih.gov Further innovations in the 1940s included the discovery of intraoral polymerization of dental resins and the development of self-curing resins, expanding the practical applications of acrylate chemistry. nih.gov
Current Research Landscape and Academic Trends for Alkyl Acrylates
The current research landscape for alkyl acrylates is heavily influenced by a global push towards sustainability and environmental responsibility. A major trend is the increasing demand for water-based coatings and eco-friendly materials, driven by stricter environmental regulations. marketresearchfuture.com This has spurred significant research and development into bio-based alkyl acrylates as alternatives to traditional petrochemical-based monomers. growthmarketreports.comexactitudeconsultancy.com The global market for bio-based alkyl acrylates was valued at USD 1.42 billion in 2024 and is projected to grow, reflecting robust demand from sectors like architectural coatings, automotive, and plastics. growthmarketreports.com
Academic and industrial research is focused on creating sustainable and high-performance materials. growthmarketreports.com This includes the development of innovative production technologies for more efficient and environmentally friendly synthesis of acrylates. marketresearchfuture.com In application-driven research, there is a strong trend towards the customization of polymer properties for specific end-uses. For instance, studies are exploring how to precisely design acrylate monomers to optimize the performance of microcapsules, which could lead to more sustainable production processes by reducing the amount of active ingredients needed. mdpi.com The Asia Pacific region, in particular, is leading the adoption of bio-based materials, supported by government initiatives and investment in research and development. growthmarketreports.com
Scope and Objectives of Academic Inquiry for 1-Methylnonyl Acrylate
This compound, also known as decan-2-yl prop-2-enoate, is a long-chain alkyl acrylate with the chemical formula C₁₃H₂₄O₂. ontosight.ailookchem.com As a monofunctional monomer, it can participate in free-radical polymerization to produce acrylic polymers. ontosight.ai Academic inquiry into this specific compound focuses on characterizing its unique properties and understanding its potential contributions to polymer chemistry, particularly in the context of long-chain acrylates.
The primary objectives of studying this compound include determining how its branched alkyl structure influences polymer characteristics. Its known properties, such as flexibility, adhesion, and water resistance, make it a valuable component in the formulation of adhesives, coatings, and textile finishes. ontosight.ai Research aims to quantify these effects and compare them to other long-chain isomers like isodecyl acrylate. thegoodscentscompany.comnih.gov A key area of investigation is its performance as a monomer in creating polymers with tailored properties, leveraging its specific physical and chemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.328 g/mol |
| Boiling Point | 266.1°C at 760 mmHg |
| Density | 0.877 g/cm³ |
| Flash Point | 92.1°C |
| Refractive Index | 1.439 |
| Appearance | Clear, colorless liquid |
| Odor | Characteristic fruity |
| Solubility | Insoluble in water, soluble in organic solvents |
| CAS Number | 51443-72-2 |
Data sourced from LookChem lookchem.com and Ontosight ontosight.ai.
Table of Compounds
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Ethylhexylacrylate |
| Acrylic acid |
| Adipic dihydrazide |
| Allyl methacrylate |
| Butyl acrylate |
| Butyl methacrylate |
| Ethyl acrylate |
| Glacial acrylic acid |
| Glacial methacrylic acid |
| Isodecyl acrylate |
| Lauryl acrylate |
| Methacrylic acid |
| Methyl acrylate |
| Methyl methacrylate |
| Octadecyl acrylate |
| Polymethyl methacrylate (PMMA) |
| Styrene |
Structure
3D Structure
Properties
CAS No. |
51443-72-2 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
decan-2-yl prop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
GUOJYIXWHMJFDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylnonyl Acrylate and Analogous Derivatives
Esterification Reactions for Acrylate (B77674) Monomer Synthesis
Esterification stands as the most conventional and widely employed method for synthesizing 1-Methylnonyl acrylate and similar branched-chain acrylate monomers. This class of reactions involves the formation of an ester from an alcohol and a carboxylic acid or its derivative.
Direct Esterification Approaches
Direct esterification is the foundational method for producing acrylate esters, involving the reaction between acrylic acid and the corresponding alcohol—in this case, 2-decanol (B1670014) (1-methylnonanol)—typically in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium toward the product side, water, a byproduct, is continuously removed from the reaction mixture, often through azeotropic distillation.
The synthesis of analogous long-chain alkyl acrylates, such as dodecyl acrylate and octadecyl acrylate, provides a model for this process. For instance, the preparation of dodecyl acrylate involves the esterification of acrylic acid with dodecyl alcohol. chemicalbook.com The reaction is conducted in a resin kettle under a nitrogen atmosphere, using a solvent like toluene (B28343) to facilitate the removal of water. chemicalbook.com A polymerization inhibitor, such as hydroquinone, is essential to prevent the unwanted polymerization of the acrylate monomer and acrylic acid at the elevated temperatures required for the reaction. chemicalbook.com Similarly, a method for preparing octadecyl acrylate involves heating octadecanol and then adding acrylic acid and a catalyst. The mixture is refluxed, and the water generated is separated to drive the reaction to completion. google.com
Key parameters influencing the yield and reaction rate include temperature, the molar ratio of reactants, catalyst concentration, and the efficiency of water removal. researchgate.net For many esterification reactions, temperatures are maintained between 70 to 180°C. google.com
Transesterification Pathways
Transesterification, or ester exchange, presents an alternative to direct esterification, avoiding the direct handling of the corrosive and highly reactive acrylic acid. This pathway involves the reaction of an alcohol (2-decanol) with a more readily available, less volatile acrylate ester, such as methyl acrylate or ethyl acrylate. The reaction is catalyzed by acids, bases, or enzymes.
This process results in the formation of the desired this compound and a simple alcohol byproduct (e.g., methanol (B129727) or ethanol), which is typically removed by distillation to shift the reaction equilibrium towards the products. Titanium alkoxides are effective catalysts for acrylate-selective transesterification. researchgate.net This method can be combined with other reactions in tandem catalytic approaches; for example, poly(ester-ether)s can be prepared from simple alkyl acrylates and diols by combining oxa-Michael addition with transesterification. rsc.orgrsc.org
Acid-Catalyzed Esterification Processes
Acid catalysis is fundamental to both direct esterification and transesterification reactions for producing acrylates. The catalyst protonates the carbonyl oxygen of the acrylic acid (or its ester), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
A variety of acid catalysts are employed, which can be broadly categorized as homogeneous or heterogeneous.
Homogeneous Catalysts : Conventional homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA). google.comchemguide.co.uk Sulfuric acid is highly efficient and widely used. researchgate.netresearchgate.net For example, in the synthesis of methyl acrylate from acrylic acid and methanol, sulfuric acid may be used in concentrations ranging from 5 to 50% by weight in the esterification solution. google.com However, these catalysts can be corrosive and difficult to separate from the product mixture, often requiring neutralization and washing steps that generate waste. technoarete.orgcore.ac.uk
Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively investigated. These catalysts are easily separated from the reaction mixture by filtration, are often reusable, and can be less corrosive. technoarete.org Examples include:
Ion-Exchange Resins : Sulfonic acid-functionalized polystyrene resins like Amberlyst are effective and have been studied for the esterification of acrylic acid with alcohols such as 2-ethylhexan-1-ol. scribd.com
Supported Acids : Tungstophosphoric acid supported on zirconia has been shown to be an effective heterogeneous catalyst for the liquid-phase esterification of acrylic acid with alcohols like butanol and hexanol. researchgate.net
Sulfated Metal Oxides : Sulfated zirconia promoted with iron has been used to catalyze the esterification of acrylic acid with 2-ethylhexanol, achieving good conversion under optimized conditions. core.ac.uk
The choice of catalyst can significantly impact reaction conditions and product yield, as shown in the table below.
| Catalyst Type | Specific Example | Advantages | Typical Reaction Conditions |
| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | High activity, low cost | Elevated temperatures (70-180°C) with continuous water removal google.com |
| Heterogeneous Acid | Sulfonic acid-type ion-exchange resin (e.g., Amberlyst) | Recyclable, non-corrosive, easy separation | Batch reactor, temperatures from 353 to 393 K (80-120°C) scribd.com |
| Heterogeneous Acid | Zirconia-supported tungstophosphoric acid | High thermal stability, reusability | Liquid phase, batch reactor researchgate.net |
Novel Catalytic Systems for Acrylate Formation
Research into acrylate synthesis is continuously exploring novel catalytic systems to improve efficiency, sustainability, and substrate scope.
Enzymatic Catalysis : Lipases are increasingly used as biocatalysts for esterification reactions under mild conditions. mdpi.com This chemoenzymatic synthesis offers high selectivity and avoids harsh reaction conditions and unwanted side reactions. The direct enzymatic esterification of free carbohydrates with acrylic acid, for example, has been demonstrated as a feasible method to produce sugar acrylates. researchgate.netresearchgate.net While not specifically documented for this compound, this approach is applicable to a wide range of alcohols.
Advanced Heterogeneous Catalysts : Development continues in the field of solid acid catalysts. A series of siloxane-functionalized vanadium phosphorus oxide (VPO)-TiO₂ catalysts have been prepared and used to catalyze the co-activation reaction of aldehyde condensation with esterification for the production of methyl acrylate and acrylic acid. rsc.org Nickel compounds supported on inert oxides like silica (B1680970) or alumina, combined with an acidic molecular sieve, have been patented as catalysts for synthesizing acrylates from acetylene (B1199291). google.com
Catalytic Conversion of Renewables : Significant effort is directed towards producing acrylates from renewable feedstocks. A notable development is a catalyst technology that converts lactic acid, derived from biomass like corn, into acrylic acid and acrylates with high yields. specialchem.com This approach could potentially reduce the price of renewable acrylic acid below that of fossil-derived chemicals. specialchem.com
Alternative Synthetic Routes to Branched Alkyl Acrylates
Beyond traditional esterification, other synthetic strategies are being explored to access branched alkyl acrylates, often starting from simple, abundant feedstocks like olefins.
Olefin Hydrocarboxylation and Derivatization
Hydrocarboxylation involves the addition of a hydrogen atom and a carboxyl group across the double bond of an olefin. This can be a pathway to produce carboxylic acids that are precursors to branched esters. More direct routes involve the catalytic carboxylation of olefins in the presence of an alcohol to directly yield the ester.
The direct catalytic carboxylation of ethylene (B1197577) with carbon dioxide (CO₂) to produce acrylates has been a significant research challenge. bohrium.com Recent advancements have identified promising catalyst systems that can facilitate this conversion, contributing to a circular carbon economy by utilizing CO₂ as a C1 feedstock. bohrium.com While primarily focused on ethylene, the principles could be extended to longer-chain olefins to produce more complex acrylates.
Another approach is the hydroalkylation of unactivated olefins. For example, a dual catalytic system using manganese and nickel has been developed to hydroalkylate olefins with unactivated alkyl halides, a method that can create aliphatic quaternary carbons and offers a pathway to branched structures. nih.gov While not a direct route to acrylates, it demonstrates a modern method for creating branched alkyl chains from simple olefins, which could then be functionalized to the desired alcohol or acid precursor for esterification.
Carbonylation Strategies
Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into a molecule, represent a significant pathway for the synthesis of acrylic acid and its esters. Historically, the Reppe process, developed in the 1930s, utilized the carbonylation of acetylene with carbon monoxide in the presence of an alcohol and a nickel carbonyl catalyst. google.com While effective, this process required high temperatures and pressures, and the catalyst was highly toxic. google.com
Modern advancements have led to the development of safer and more efficient catalytic systems. For instance, catalysts based on palladium salts have been shown to facilitate the carbonylation of acetylene under milder conditions. google.com A preparation method for acrylic acid or its esters can be achieved by catalyzing acetylene carbonylation with a high-loading palladium salt catalyst at relatively low temperatures and pressures. google.com
The general scheme for the synthesis of an acrylate ester via carbonylation of acetylene can be represented as:
HC≡CH + CO + ROH → CH₂=CHCOOR
In the context of synthesizing this compound, the alcohol (ROH) would be 1-methylnonanol (decan-2-ol). The reaction would proceed in the presence of a suitable catalyst, such as a palladium complex, under a carbon monoxide and acetylene atmosphere. Research has demonstrated that high conversions of acetylene (over 99%) and high yields of the acrylate product (over 96%) can be achieved using such methods. google.com
Another approach involves the carbonylation of unsaturated carboxylic acids. For example, acrylic acid itself can undergo a carbonylative ring-closure to form succinic anhydride (B1165640) in the presence of a cobalt catalyst. researchgate.net While this specific reaction does not produce an acrylate ester, it demonstrates the versatility of carbonylation in modifying molecules with acrylic moieties.
The direct synthesis of acrylates from CO₂ and alkenes is considered a "dream reaction" due to its potential for sustainability. bohrium.com This process, known as oxidative C-C coupling, has been a significant challenge for researchers. However, progress is being made in developing catalyst systems that can facilitate the direct carboxylation of ethylene with CO₂ to produce acrylates. bohrium.com
| Carbonylation Method | Reactants | Catalyst | Conditions | Product | Key Advantages |
| Reppe Process (Modified) | Acetylene, Carbon Monoxide, Alcohol | Palladium Salt | Low Temperature and Pressure | Acrylate Ester | Milder conditions, higher yields google.com |
| Direct Carboxylation | Ethylene, Carbon Dioxide | Various Metal Complexes | - | Acrylate | Utilizes CO₂ as a C1 feedstock bohrium.combohrium.com |
Green Chemistry Principles in Acrylate Synthesis
Green chemistry principles are increasingly guiding the development of new synthetic routes for acrylates, aiming to reduce environmental impact and improve sustainability. These principles focus on aspects such as atom economy, the use of renewable resources, safer solvents, and energy efficiency.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.comnih.gov An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. wikipedia.org The E-factor (environmental factor) is another metric that quantifies the amount of waste generated per unit of product. chembam.comlibretexts.org
In acrylate synthesis, addition reactions, such as the direct esterification of acrylic acid with an alcohol, generally have a high atom economy, with water being the only byproduct.
CH₂=CHCOOH + ROH ⇌ CH₂=CHCOOR + H₂O
By contrast, older synthetic routes often involved multiple steps with stoichiometric reagents, leading to lower atom economy and significant waste generation. nih.gov For example, the synthesis of acrylates from acryloyl chloride and an alcohol generates a salt as a byproduct, reducing the atom economy.
The development of catalytic processes with high selectivity and yield is crucial for improving reaction efficiency and minimizing waste. researchgate.net For instance, a highly efficient biobased synthesis of acrylic acid from furfural (B47365) has been reported with a total yield of 81% over four steps and excellent atom efficiency. nih.gov
| Metric | Definition | Ideal Value | Relevance to Acrylate Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Addition reactions like esterification are highly atom-economical. wikipedia.org |
| E-Factor | Mass of waste / Mass of product | 0 | Lower E-factors indicate a greener process with less waste. libretexts.org |
The chemical industry is shifting towards the use of renewable feedstocks to reduce its reliance on fossil fuels and mitigate CO₂ emissions. fau.eu In the context of acrylate synthesis, significant research has been dedicated to producing acrylic acid and its derivatives from biomass. sciencedaily.comagro-chemistry.com
Several bio-based routes to acrylates are being explored:
From Lactic Acid: Lactic acid, which can be produced by fermenting carbohydrates from sources like corn and sugar, can be catalytically dehydrated to produce acrylic acid and acrylates. fau.euazom.comspecialchem.com New catalyst formulations have been developed to improve the yield and reduce the cost of this process. azom.comspecialchem.com
From Glycerol (B35011): Glycerol, a byproduct of biodiesel production, can be converted to acrylic acid. rsc.org
From Furfural: Furfural, derived from lignocellulosic biomass, can be converted to acrylic acid through a multi-step, environmentally benign process. nih.govsciencedaily.com This route can be highly efficient with minimal waste. nih.gov
Bio-based Alcohols: To produce fully bio-based acrylates, renewable alcohols can be used in the esterification step. chemistryviews.org Examples include alcohols derived from plants and other natural sources. chemistryviews.org
The use of these renewable feedstocks not only improves the sustainability of acrylate production but also has the potential to create new economic opportunities. azom.com
| Renewable Feedstock | Conversion Pathway | Resulting Bio-based Chemical |
| Corn, Sugar (Carbohydrates) | Fermentation followed by catalytic dehydration | Lactic Acid -> Acrylic Acid fau.euazom.com |
| Lignocellulosic Biomass | Acid cracking and subsequent conversion | Furfural -> Acrylic Acid nih.govsciencedaily.com |
| Glycerol | Catalytic conversion | Acrylic Acid rsc.org |
| Plant-based sources | Various | Bio-based alcohols for esterification chemistryviews.org |
Solvents play a critical role in chemical synthesis but can also contribute significantly to the environmental impact of a process. Green chemistry encourages the use of safer, more environmentally benign solvents. acs.org
In acrylate synthesis and polymerization, research has focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent for some reactions, particularly in the synthesis of water-soluble polymers. rsc.org
For reactions that require organic solvents, bio-derived solvents are gaining traction. Cyrene and its derivative Cygnet 0.0, which are derived from cellulose, have been successfully used as environmentally friendly solvents for the polymerization of various acrylates and methacrylates. acs.org These solvents have been shown to facilitate controlled polymerization with reduced side reactions and lower catalyst concentrations. acs.org
Other green solvents used in acrylate synthesis include:
2-Methyltetrahydrofuran (Me-THF): A bio-derived solvent used in the synthesis of N-tetrahydrofurfuryl lactamide (B1674226) acrylate. rsc.org
Methanol, Acetonitrile (B52724), and Tetrahydrofuran (THF): These are ranked as relatively environmentally safe solvents and have been used in the synthesis of acrylic acid from furfural. nih.gov
The choice of solvent can also influence the efficiency and selectivity of the reaction. For example, in the oxidation of acrolein to acrylic acid, the choice of solvent can regulate the yield and selectivity of the desired product. maastrichtuniversity.nl
Process intensification aims to develop smaller, more efficient, and more sustainable chemical production methods. researchgate.net This is often achieved by combining multiple operations into a single unit, leading to significant savings in energy and capital costs.
In the production of acrylates, several process intensification strategies have been explored:
Reactive Distillation: This technique combines the chemical reaction (esterification) and the separation of products in a single column. acs.org It has been applied to the production of butyl acrylate, although challenges such as polymerization at high temperatures need to be addressed through the use of inhibitors. acs.org
Continuous Flow Processes: Continuous flow reactors offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety, and higher throughput. researchgate.net An efficient and safe laboratory-scale continuous flow process for the synthesis of (meth)acrylate monomers has been developed, demonstrating excellent conversions and high yields in short reaction times. rsc.org
Advanced Catalysts: The development of more active and selective catalysts can significantly improve energy efficiency by allowing reactions to be carried out at lower temperatures and pressures. specialchem.com For example, a new method for making acrylics using a porous manganese oxide catalyst operates at mild temperatures, increasing energy efficiency and reducing byproducts. specialchem.com
These strategies contribute to making acrylate synthesis more economically viable and environmentally friendly. up.pt
Chemical Reactivity and Transformation Pathways of 1 Methylnonyl Acrylate
Fundamental Reaction Mechanisms of Acrylates
Acrylate (B77674) esters are versatile monomers that participate in a range of chemical transformations, most notably nucleophilic addition reactions, Michael additions, and cycloadditions. The reactivity of the acrylate is a consequence of the polarization of the molecule, which renders the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of α,β-unsaturated carbonyl compounds like acrylates. In this reaction, a nucleophile attacks the electrophilic β-carbon of the acrylate. This can proceed via a 1,4-conjugate addition (Michael addition) or a 1,2-addition to the carbonyl carbon. Generally, softer nucleophiles favor 1,4-addition, while harder nucleophiles may attack the carbonyl carbon directly.
The structure of 1-methylnonyl acrylate, with its bulky 1-methylnonyl group, can influence the accessibility of the carbonyl carbon. While direct comparative studies are scarce, it is established that steric hindrance around the carbonyl group can disfavor 1,2-addition. Theoretical studies on the addition of nucleophiles to acrylates have shown that the reaction pathway is sensitive to substituents on the acrylate. researchgate.net For this compound, the large alkyl group would likely sterically hinder the approach of a nucleophile to the carbonyl carbon, thus favoring the 1,4-conjugate addition pathway.
The reaction of decyl acrylate, a structurally similar long-chain acrylate, with acids leads to an exothermic reaction yielding n-decyl alcohol and acrylic acid, demonstrating the susceptibility of the ester linkage to nucleophilic attack under acidic conditions. iitk.ac.innih.gov Similarly, caustic solutions can hydrolyze the ester group. iitk.ac.innih.gov
Michael Addition Pathways
The Michael addition is a specific and widely utilized type of 1,4-conjugate nucleophilic addition. researchgate.netresearchgate.net It involves the addition of a nucleophile (Michael donor) to an activated α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.netresearchgate.net For acrylates, this reaction is a cornerstone of polymer and organic synthesis. The general mechanism involves the attack of the nucleophile on the β-carbon, forming an enolate intermediate, which is then protonated to yield the final product. researchgate.net The reaction can be catalyzed by bases or nucleophiles. researchgate.net
The reactivity of acrylates in Michael additions is influenced by steric and electronic factors. The presence of an α-methyl group on the acrylate (as in methacrylates) is known to decrease reactivity compared to acrylates due to steric hindrance and the electron-donating effect of the methyl group. researchgate.net In the case of this compound, the substitution is on the alcohol portion of the ester and not directly on the double bond. However, the bulky 1-methylnonyl group can still exert steric influence on the transition state of the reaction, potentially slowing it down compared to acrylates with smaller, linear alkyl chains. Studies on the aza-Michael addition have shown that a longer alkyl chain on the acrylate can lead to a lower reaction rate. mdpi.com
The thiol-Michael addition, or hydrothiolation, is a highly efficient and often "click" reaction between a thiol and an electron-deficient alkene like an acrylate. researchgate.net The reaction can be initiated by a base or a nucleophile. researchgate.net In base catalysis, the base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the acrylate. researchgate.net Nucleophilic catalysis involves the initial addition of the nucleophile to the acrylate, forming an enolate that then deprotonates the thiol. researchgate.net
The reactivity in thiol-Michael additions is sensitive to steric hindrance on both the thiol and the acrylate. nih.gov Alkyl substitution at the α or β carbons of the acrylate can significantly reduce reactivity. researchgate.net While this compound is not substituted directly on the vinyl group, the bulky ester group can still influence the reaction rate. Studies on α-substituted acrylate esters have shown that even with steric hindrance, the reaction can proceed efficiently with appropriate catalysts. acs.orgd-nb.info For instance, the sulfa-Michael addition to α-substituted acrylates can be effectively catalyzed by bifunctional iminophosphoranes. acs.orgd-nb.info It is expected that the thiol-Michael addition to this compound would proceed readily, although potentially at a slower rate than with less hindered acrylates like methyl or ethyl acrylate.
The aza-Michael addition involves the conjugate addition of an amine to an acrylate. researchgate.net This reaction is fundamental in the synthesis of β-amino acids and in the curing of various polymer systems. researchgate.netresearchgate.net Primary amines can react twice, first forming a secondary amine adduct, which can then react with a second acrylate molecule. researchgate.netmdpi.com The reactivity of the resulting secondary amine is generally lower than the initial primary amine due to increased steric hindrance and different electronic properties. acs.org
Kinetic studies have shown that the aza-Michael addition is influenced by the structure of both the amine and the acrylate. researchgate.netnih.gov Computational studies on the addition of primary and secondary amines to ethyl acrylate indicate that the reaction often proceeds through a zwitterionic intermediate, followed by a rate-controlling proton transfer. researchgate.netnih.gov The presence of substituents on the amine or the acrylate double bond can make the alternative 1,4-addition pathway more competitive. researchgate.netnih.gov
For this compound, two structural features are pertinent: the long nonyl chain and the methyl group on the secondary alcohol moiety. Research has indicated that increasing the length of the alkyl chain of the acrylate can decrease the rate of the aza-Michael addition. mdpi.com The steric bulk introduced by the 1-methylnonyl group would also be expected to reduce the reaction rate compared to linear alkyl acrylates due to increased steric hindrance in the transition state.
Kinetic studies of Michael additions to acrylates have provided valuable insights into their reactivity. The reaction is typically second-order, depending on the concentrations of both the Michael donor and the acceptor. mdpi.com The rate is significantly affected by the catalyst, solvent, and the structure of the reactants. mdpi.com
For aza-Michael additions, it has been reported that the longer the alkyl chain of the acrylate, the lower the reaction rate. mdpi.com This suggests that for this compound, the nonyl group would contribute to a slower reaction rate compared to, for example, methyl acrylate. A study involving the addition of n-propylamine to various acrylates demonstrated this trend. mdpi.com Furthermore, branched acrylates such as 2-ethylhexyl acrylate have also been studied, providing a model for the steric effects that can be anticipated from the 1-methylnonyl group. mdpi.com
Table 1: Factors Influencing Michael Addition Reactivity of Acrylates
| Factor | Influence on Reaction Rate | Rationale |
| Acrylate Structure | ||
| α-Substitution (e.g., methacrylate) | Decreases | Steric hindrance and electron-donating effect of the alkyl group. researchgate.net |
| Long Alkyl Chain in Ester | Decreases | Potential steric hindrance in the transition state and effects on solubility/diffusion. mdpi.com |
| Branched Alkyl Chain in Ester | Decreases | Increased steric hindrance near the reaction center. mdpi.com |
| Nucleophile Structure | ||
| Primary vs. Secondary Amine | Primary amines generally react faster in the initial step. researchgate.netnih.gov | Increased solvation of the zwitterionic intermediate and less sterically hindered proton transfer. researchgate.netnih.gov |
| Steric Hindrance on Nucleophile | Decreases | Hinders approach to the electrophilic β-carbon. nih.gov |
| Catalyst | ||
| Base/Nucleophile Strength | Increases | More effective generation of the active nucleophile (e.g., thiolate). researchgate.net |
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. rsc.org Acrylates, being electron-deficient alkenes, are effective dienophiles in normal-demand Diels-Alder reactions. rsc.org The reaction is highly stereospecific and is a powerful tool in organic synthesis for creating cyclic structures with well-defined stereochemistry. iitk.ac.in
The reactivity of the acrylate dienophile can be enhanced by Lewis acid catalysis, which coordinates to the carbonyl oxygen, further increasing the electrophilicity of the double bond. The steric environment of the dienophile can influence the reaction rate and the endo/exo selectivity of the product. iitk.ac.in More sterically hindered dienophiles may react slower and can favor the formation of the thermodynamically more stable exo product. iitk.ac.in
A study on the Diels-Alder reaction between cyclopentadiene (B3395910) and nonyl acrylate, a close structural analog of this compound, has been conducted. researchgate.net The results indicated that the long alkyl chain influenced the endo/exo selectivity, with a slight preference for the exo product compared to shorter-chain acrylates. researchgate.net This suggests that the bulky 1-methylnonyl group in this compound would likely also influence the stereochemical outcome of its Diels-Alder reactions. While sterically hindered acrylates can be less reactive, the reaction can still proceed, sometimes requiring more forcing conditions or specific catalysis. wikipedia.org
in Non-Polymerization Contexts
While this compound is primarily recognized for its role as a monomer in polymerization reactions, its chemical structure, featuring a reactive α,β-unsaturated ester, allows it to participate in a variety of non-polymerization transformations. ontosight.aiwikipedia.org These reactions are fundamental to organic synthesis and provide pathways to new molecules and materials. The reactivity is centered around the ester functionality and the conjugated carbon-carbon double bond. wikipedia.org
Functional Group Interconversions
The acrylate moiety is susceptible to several fundamental organic reactions that transform its functional groups into others. These interconversions are key for synthesizing a diverse range of chemical structures from a single starting material.
Michael Addition: As a classic Michael acceptor, the electron-deficient β-carbon of the acrylate double bond is susceptible to nucleophilic attack. wikipedia.org A wide range of nucleophiles, including amines, thiols, and carbanions (e.g., from malonic esters), can add to the double bond in a conjugate addition reaction. This process is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.
Transesterification: The ester group of this compound can be exchanged by reacting it with a different alcohol, typically in the presence of an acid or base catalyst. wikipedia.org This equilibrium-driven process allows for the synthesis of other acrylate esters from the 1-methylnonyl variant, which can be useful for tuning properties like viscosity or reactivity.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield acrylic acid and 1-methylnonyl alcohol (decan-2-ol). This reaction effectively reverses the esterification process used to synthesize the monomer.
Reduction: The functional groups of this compound can be reduced using various reagents. Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) can selectively reduce the carbon-carbon double bond to yield 1-methylnonyl propionate (B1217596). The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ester and the double bond, ultimately yielding propan-1-ol and decan-2-ol after workup.
Diels-Alder Reaction: The activated double bond of the acrylate can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. wikipedia.org This powerful carbon-carbon bond-forming reaction creates six-membered rings, providing a pathway to complex cyclic and bicyclic structures.
Table 1: Summary of Functional Group Interconversions for this compound
| Reaction Type | Reacting Functional Group | Reagents/Conditions | Product Type |
| Michael Addition | C=C Double Bond | Nucleophiles (e.g., R₂NH, RSH) | β-Substituted Propionate Ester |
| Transesterification | Ester | Alcohol (R'-OH), Acid/Base Catalyst | New Acrylate Ester (R'-acrylate) |
| Hydrolysis | Ester | H₂O, H⁺ or OH⁻ | Acrylic Acid + Decan-2-ol |
| Catalytic Hydrogenation | C=C Double Bond | H₂, Pd/C | 1-Methylnonyl Propionate |
| Diels-Alder Reaction | C=C Double Bond | Conjugated Diene | Cyclohexene Derivative |
Derivatization for Advanced Applications
Derivatization involves the chemical modification of a compound to produce a new substance with different chemical or physical properties, often for a specialized purpose. The functional groups in this compound serve as handles for such modifications, enabling the creation of derivatives for applications beyond simple polymers.
One significant area for derivatization is in the preparation of analytical standards or for enhancing detectability in techniques like mass spectrometry. spectroscopyonline.com For instance, reactions that introduce a permanently charged group or a highly responsive tag can vastly improve ionization efficiency and analytical sensitivity. spectroscopyonline.com While not specific to this compound, derivatization strategies for carboxylic acids and other functional groups are well-established. For example, after hydrolysis to acrylic acid, derivatizing agents can target the carboxylic acid group to form amides or other esters. uva.nl
Furthermore, derivatization can be used to synthesize novel monomers or specialty chemicals. For example:
Aminolysis: Direct reaction with primary or secondary amines can convert the ester into the corresponding N-substituted acrylamide. This transformation replaces the ester linkage with a more robust amide bond, which can alter the chemical resistance and thermal stability of resulting materials.
Halogenation: Addition of halogens (e.g., Br₂) across the double bond yields a di-halogenated propionate ester. Such compounds can serve as intermediates in further syntheses or be used in applications requiring increased density or flame retardancy.
Table 2: Potential Derivatization Reactions and Applications
| Derivatization Reaction | Target Functional Group | Reagent | Derivative Product | Potential Application |
| Aminolysis | Ester | Primary/Secondary Amine | N-Substituted Acrylamide | Synthesis of specialty polymers (polyacrylamides) with unique properties. |
| Bromination | C=C Double Bond | Bromine (Br₂) | 2,3-Dibromopropionate Ester | Intermediate for further synthesis, flame retardant additives. |
| Epoxidation | C=C Double Bond | Peroxy Acids (e.g., m-CPBA) | 1-Methylnonyl Glycidate | Reactive intermediate, precursor for epoxy resins or polyols. |
Photochemical Reactivity of Acrylate Esters
The photochemical behavior of acrylate esters is a field of significant interest, as exposure to light can induce unique transformations not readily achieved through thermal methods. These reactions are highly relevant for applications in photolithography, coatings, and photocuring. nasa.govacs.org The reactivity of this compound under photochemical conditions can be inferred from the extensive research on similar acrylate and methacrylate (B99206) compounds. scispace.comacs.org
[2+2] Cycloaddition: Upon irradiation with UV light, the acrylate double bond can undergo cycloaddition with another acrylate molecule to form cyclobutane (B1203170) derivatives. scispace.com This dimerization is a common photochemical pathway for α,β-unsaturated carbonyl compounds. The stereochemistry of the resulting cyclobutane rings can sometimes be controlled by the reaction conditions. scispace.com
Isomerization and Rearrangement: Exposure to light can lead to various intramolecular reactions. For some acrylate ester derivatives, trans-cis isomerization of the double bond can occur, followed by other transformations like intramolecular hydrogen abstraction or cyclization to form products such as γ-butenolides or levulinate esters. mdpi.com
Photo-Diels-Alder Reactions: In the presence of a suitable diene, light can be used to generate a reactive species that then undergoes a Diels-Alder-type cycloaddition with the acrylate ester. For example, photolysis of certain ketones can generate a transient diene (a photoenol) that is subsequently trapped by an acrylate dienophile. nasa.gov
Photodegradation: In the presence of oxygen, prolonged exposure to UV light can lead to photodegradation. This process may involve the formation of radical species on the alkyl side groups, leading to cross-linking or chain scission reactions that alter the material's properties. acs.org
Table 3: Summary of Potential Photochemical Reactions
| Photochemical Reaction | Description | Typical Wavelength | Resulting Structure |
| Dimerization | [2+2] cycloaddition of two acrylate molecules. scispace.com | UV Light | Cyclobutane dicarboxylate |
| Isomerization/Lactonization | Trans-cis isomerization followed by intramolecular cyclization. mdpi.com | 254 nm | γ-Butenolides, Levulinate Esters |
| Photo-Diels-Alder | Cycloaddition with a photochemically generated diene. nasa.gov | UV Light | Cyclohexene derivatives |
| Photodegradation | Radical-induced cross-linking or chain scission. acs.org | Artificial Solar Light | Cross-linked or fragmented structures |
Polymerization Science and Engineering of 1 Methylnonyl Acrylate
Radical Polymerization of Acrylates
Radical polymerization is a principal industrial method for the production of polyacrylates. This chain reaction process is characterized by three key stages: initiation, propagation, and termination. The kinetics of these stages are critical in controlling the molecular weight, architecture, and, consequently, the macroscopic properties of the resulting polymer.
Free Radical Polymerization (FRP) Kinetics
The kinetics of free radical polymerization (FRP) of acrylates are complex, influenced by a variety of factors including monomer structure, temperature, and the presence of chain transfer agents. While specific kinetic data for 1-Methylnonyl acrylate (B77674) is not extensively documented in publicly available literature, the general principles of acrylate polymerization provide a foundational understanding of its expected behavior. For branched alkyl acrylates, it has been observed that a clear "family-type" behavior, often seen in linear acrylates, is not always apparent, suggesting that the branching can introduce unique kinetic effects. acs.org
The initiation of polymerization involves the generation of free radicals, which can be achieved through several mechanisms. For many acrylate polymerizations, this is accomplished through the thermal decomposition of a chemical initiator, such as a peroxide or an azo compound. wpmucdn.com These initiators break down at a specific rate dependent on the temperature, creating primary radicals that then react with a monomer molecule to start a polymer chain. acs.org
Another important initiation pathway, particularly at elevated temperatures (typically above 120-140 °C), is thermal self-initiation. wpmucdn.comwestlake.edu.cn In this process, monomer molecules themselves react to form initiating radicals without the need for an external initiator. wpmucdn.com This phenomenon has been reported for various alkyl acrylates and is a crucial consideration in high-temperature polymerization processes. wpmucdn.comwestlake.edu.cn Molecular oxygen can also act as an initiator catalyst at high temperatures, a factor that is counterintuitive to its well-known role as an inhibitor at lower temperatures. westlake.edu.cn
Table 1: Representative Propagation Rate Coefficients for Selected Acrylate Monomers
| Monomer | Temperature (°C) | kp (L mol-1 s-1) |
| Methyl Acrylate | 20 | ~21,000 |
| n-Butyl Acrylate | 20 | ~25,000 |
| Dodecyl Acrylate | 24 | Data typically measured under high pressure |
Note: This table presents generalized values for common acrylates to provide context. Specific data for 1-Methylnonyl acrylate is not available in the cited literature.
Termination is the process by which the growth of a polymer chain is stopped. In radical polymerization, this typically occurs through two primary mechanisms: combination, where two growing radical chains join to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two separate, terminated polymer chains. acs.orgnih.gov
For acrylates, there has been considerable scientific discussion regarding the dominant termination pathway. While traditionally combination was often cited, some studies suggest that disproportionation is the exclusive or predominant mechanism, particularly at ambient temperatures. nih.govnih.gov At higher temperatures and lower radical concentrations, the contribution of other reactions, such as backbiting, which leads to the formation of mid-chain radicals, can further complicate the termination pathways. nih.gov The specific termination kinetics for this compound have not been experimentally determined in the available literature.
Chain transfer is a reaction that terminates a growing polymer chain but simultaneously creates a new radical that can initiate the growth of a new chain. This process is a key mechanism for controlling the molecular weight of the final polymer. mdpi.com Chain transfer can occur to the monomer, the polymer itself, or to a solvent or a specifically added chain transfer agent. mdpi.com
The efficiency of a chain transfer agent is quantified by the chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).
Equation 1: Chain Transfer Constant Ctr = ktr / kp
Data for chain transfer constants are highly specific to the monomer and the transfer agent. While tables of such constants exist for common monomers, specific values for this compound are not reported in the surveyed literature. Chain transfer to the polymer is a particularly important secondary reaction in acrylate polymerization, leading to the formation of branched structures which can significantly impact the material's rheological properties.
As mentioned previously, acrylate monomers can undergo thermal self-initiation at high temperatures. wpmucdn.com This process is distinct from polymerization initiated by residual impurities and involves the monomers themselves reacting to form initiating radical species. wpmucdn.com Studies on monomers like n-butyl acrylate have shown that this self-initiation can occur at temperatures as low as 80 °C, although it becomes much more significant at higher temperatures. mdpi.com The mechanism is thought to involve the formation of diradical intermediates from the reaction of two monomer molecules. wpmucdn.com While it is plausible that this compound would also exhibit this behavior, specific studies to confirm and quantify this phenomenon are lacking in the available scientific literature.
Lack of Specific Research Data for this compound Prevents Article Generation
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data concerning the controlled/living radical polymerization of this compound to generate the requested article. The user's strict instructions to focus solely on "this compound" and adhere to a detailed outline covering specific aspects of its polymerization science cannot be fulfilled with the currently available research findings.
Searches for Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP) of this compound did not yield specific studies detailing the required information. Consequently, crucial data for the outlined sections, including:
Controlled/Living Radical Polymerization (CRP/LRP) of Acrylates
Nitroxide-Mediated Polymerization (NMP):Research detailing the NMP of this compound, including suitable nitroxides and reaction conditions, is not present in the available results.
The provided instructions demand a thorough, informative, and scientifically accurate article based on diverse sources, with a strict adherence to the specified outline and an exclusive focus on this compound. Without primary research data on this specific compound, the generation of content that meets these requirements is not possible. Proceeding with information on other general or structurally related acrylates would directly violate the explicit negative constraints of the user's request. Therefore, the article cannot be generated at this time.
Photoinitiated Polymerization Processes
Photoinitiated polymerization, or photopolymerization, is a process where a photosensitive monomer formulation is exposed to a high-intensity light source to initiate a chemical reaction, leading to the formation of a polymer. researchgate.net This method offers significant advantages over thermal-initiated polymerization, including rapid and controllable reaction rates, as well as spatial and temporal control over the material's formation. researchgate.net For acrylate monomers, this process typically proceeds via a free-radical chain-wise reaction. mdpi.com The process begins with the fragmentation of a photoinitiator upon exposure to radiation, which then initiates the polymerization of the monomer.
UV-light regulated polymerization is a common method for curing acrylate-based materials. The process relies on a photoinitiator that absorbs UV radiation, typically in the 300–400 nm range, and dissociates into radicals that initiate the polymerization of the acrylate monomers. polymerinnovationblog.com The rate of polymerization and the final properties of the polymer are dependent on several factors, including the nature and concentration of the monomer and photoinitiator, the intensity and wavelength of the UV light, and the reaction temperature. google.com
The concentration of the photoinitiator can affect the molecular weight of the resulting polymer; a higher concentration of the initiator leads to a higher count of radicals, which can result in multiple chain polymerization reactions and consequently lower average molecular weights. nih.gov Oxygen can inhibit free-radical polymerization by reacting with the initiating radicals to form stable peroxy-radicals. polymerinnovationblog.com This inhibition can be overcome by increasing the rate of polymerization to be faster than the rate of oxygen diffusion into the material, often achieved using high-intensity UV sources. polymerinnovationblog.com
Table 1: Example of Components in a UV-Curable Acrylate Formulation This table is illustrative and based on general acrylate systems, not specifically this compound.
| Component | Function | Example Compound | Typical Concentration |
|---|---|---|---|
| Monomer | Forms the polymer backbone | 1,6-Hexanediol Diacrylate (HDDA) nih.gov | > 90 wt% |
| Photoinitiator | Generates radicals upon UV exposure | 2-Hydroxy-2-methyl-1-phenylpropanone nih.gov | 1-5 wt% |
The control of polymerization can be highly dependent on the wavelength of the light used for initiation. Different photoinitiators have distinct absorption spectra, and the efficiency of radical generation is tied to how well the initiator's absorption matches the emission wavelength of the light source (e.g., UV lamps or LEDs). nih.gov Research on methyl acrylate has shown that polymerization can be successfully carried out using various irradiation conditions, including UV, blue, green, and red LED light. nih.gov
Interestingly, the most efficient polymerization does not always correlate directly with the maximum absorption of the photoinitiator complex; a red shift from the maximum absorbance is sometimes observed for the best reaction conditions. nih.govresearchgate.net This allows for a robust, wavelength-dependent regulation of the polymerization process. By selecting specific wavelengths, it is possible to control the reaction rate and achieve high monomer conversions while maintaining narrow molar mass distributions in the resulting polymer. nih.gov
Table 2: Wavelength-Dependent Polymerization of Methyl Acrylate (Illustrative Data) Data adapted from studies on methyl acrylate to illustrate the principle. nih.gov
| Light Source | Wavelength (λ_max) | Monomer Conversion | Polymer Dispersity (Đ) |
|---|---|---|---|
| UV LED | 365 nm | High | Low |
| Blue LED | 470 nm | Very High (Fastest Rate) | Low |
| Green LED | 530 nm | Moderate | Low-Moderate |
Dual-curing systems are advanced material formulations that combine two distinct polymerization reactions, which can proceed either simultaneously or sequentially. mdpi.comupc.edu This approach provides processing flexibility and can result in interpenetrating polymer networks (IPNs) with superior properties compared to those of the individual networks. mdpi.comresearchgate.net Acrylate chemistry is widely used in these systems due to the versatility and reactivity of the acrylate group. mdpi.comnih.gov
A common strategy involves combining a photoinitiated radical polymerization of acrylates with another type of reaction, such as:
Thermal Curing : A formulation may contain both a photoinitiator and a thermal initiator. UV light cures the surface or exposed areas, while a subsequent thermal step cures areas shadowed from the light. researchgate.net A synergistic effect between the photoinitiator and the thermal initiator can sometimes be observed. rsc.org
Thiol-Acrylate "Click" Chemistry : This involves the reaction between thiol and acrylate groups. One approach uses a base-catalyzed thiol-Michael addition reaction as the first curing stage, followed by a photoinitiated radical polymerization of the excess acrylate groups in the second stage. mdpi.com This yields two distinct sets of material properties at the end of each stage. researchgate.net
These systems allow for the creation of handleable, partially cured materials that can be fully cured later, which is advantageous for applications like adhesives and complex manufacturing processes. mdpi.com
Polymer Architecture Control
The synthesis of a homopolymer from this compound would involve the polymerization of this single monomer type to form poly(this compound). Free-radical polymerization is a common method for synthesizing polyacrylates. This can be carried out using various techniques, including solution, emulsion, or bulk polymerization.
In a typical solution polymerization, the monomer is dissolved in a suitable solvent along with a free-radical initiator. The mixture is heated to decompose the initiator and start the polymerization process.
Table 3: General Conditions for Free-Radical Homopolymerization of Acrylates This table presents generalized conditions and is not specific to this compound.
| Parameter | Description | Typical Values/Examples |
|---|---|---|
| Monomer | The acrylate ester to be polymerized. | Methyl Acrylate, Butyl Acrylate researchgate.net |
| Initiator | A compound that generates free radicals upon heating or irradiation. | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide |
| Solvent | A liquid that dissolves the monomer and the resulting polymer. | Toluene (B28343), Tetrahydrofuran (THF), 1,4-Dioxane researchgate.net |
| Temperature | The reaction temperature required to decompose the initiator. | 60-90 °C |
| Atmosphere | An inert atmosphere to prevent oxygen inhibition. | Nitrogen, Argon |
Copolymerization is the process of polymerizing two or more different types of monomers. This technique is widely used to tailor the properties of the final polymer material. By copolymerizing this compound with other monomers, properties such as hardness, flexibility, tack, and glass transition temperature (Tg) can be precisely controlled. researchgate.net
Acrylates are known to copolymerize effectively with a wide range of other monomers, including other acrylates, methacrylates, styrene, and acrylonitrile (B1666552). researchgate.netgantrade.comresearchgate.net For example, copolymerizing a soft, low-Tg monomer like this compound with a hard, high-Tg monomer like methyl methacrylate (B99206) would result in a copolymer with intermediate properties.
The composition of the final copolymer is determined by the initial feed ratio of the monomers and their respective reactivity ratios. The synthesis can be performed using standard free-radical polymerization techniques.
Table 4: Potential Comonomers for Copolymerization with a Long-Chain Acrylate This table is illustrative and lists common comonomers used with acrylates.
| Comonomer | Chemical Name | Potential Impact on Copolymer Properties |
|---|---|---|
| Methyl Methacrylate | Methyl 2-methylpropenoate | Increases hardness, strength, and glass transition temperature (Tg). researchgate.net |
| Styrene | Phenylethene | Improves hardness and chemical resistance. researchgate.net |
| Acrylic Acid | Prop-2-enoic acid | Enhances hydrophilicity and provides sites for crosslinking or functionalization. gantrade.com |
Copolymerization with Other Monomers
Reactivity Ratios and Monomer Sequence Distribution
The behavior of this compound in copolymerization is dictated by its reactivity ratios, which quantify the relative rate at which it adds to a growing polymer chain compared to a comonomer. While specific reactivity ratios for this compound are not extensively documented, the principles can be understood by examining analogous acrylate systems. For instance, in the copolymerization of methyl acrylate (MA) with vinyl acetate (B1210297) (VAc), the reactivity ratios were found to be rMA = 6.1 ± 0.6 and rVAc = 0.0087 ± 0.023, indicating that the methyl acrylate radical prefers to add another methyl acrylate monomer rather than vinyl acetate tue.nl. Similarly, in the copolymerization of acrylonitrile (AN) and methyl acrylate (MA), the reactivity ratios were determined to be 1.29 for AN and 0.96 for MA, suggesting a tendency toward random incorporation with a slight preference for AN self-propagation researchgate.net.
These reactivity ratios directly influence the monomer sequence distribution along the copolymer chain, which can range from random to alternating or blocky arrangements researchgate.net. The distribution of monomer units is a critical parameter that fine-tunes the nano-morphologies and functional properties of the resulting material scirp.org. For example, the triad (B1167595) sequence distribution in acrylonitrile-acrylamide copolymers significantly impacts their cyclization behavior mdpi.com. The sequence can be determined using techniques like 13C NMR spectroscopy, which can identify compositional triad sequences mdpi.com. The ability to control monomer sequence distribution is a formidable challenge but offers a powerful tool for tailoring copolymer properties for specific applications kinampark.com.
Table 1: Reactivity Ratios for Various Acrylate Monomer Pairs This table presents data for analogous acrylate monomers to illustrate the concept of reactivity ratios.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Type |
|---|---|---|---|---|
| Methyl Acrylate | Vinyl Acetate | 6.1 | 0.0087 | Random |
| Acrylonitrile | Methyl Acrylate | 1.29 | 0.96 | Random |
| n-Butyl Acrylate | Methyl Methacrylate | 0.34 | 1.7 | Random/Statistical |
| Styrene | Butyl Acrylate | ~0.75 | ~0.18 | Random/Statistical |
Block Copolymer Synthesis
Block copolymers containing a poly(this compound) segment can be synthesized using controlled/living polymerization techniques, which allow for the sequential addition of different monomer blocks. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are versatile methods for creating well-defined acrylate block copolymers scirp.orgcmu.edu.
In a typical ATRP synthesis of an acrylate/methacrylate block copolymer, a macroinitiator of the first block is used to initiate the polymerization of the second monomer cmu.edu. For example, a poly(methyl methacrylate) macroinitiator can effectively initiate the polymerization of acrylic monomers. However, for a polyacrylate macroinitiator to effectively initiate methacrylate polymerization, halogen exchange is often necessary, where the bromine end group and a CuCl catalyst are used cmu.edu. Living anionic polymerization is another powerful technique used to synthesize triblock copolymers, such as poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate), which exhibit narrow molecular weight distributions (Mw/Mn = 1.1–1.3) pstc.org. These controlled methods enable the synthesis of materials with precise architectures and functionalities, such as thermoplastic elastomers or specialty adhesives cmu.edupstc.org.
Table 2: Methods for Acrylate Block Copolymer Synthesis
| Polymerization Technique | Description | Key Features | Example Monomers |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization using a transition metal catalyst (e.g., copper) to reversibly activate/deactivate the growing polymer chain. | Well-defined molecular weights, narrow polydispersity, versatile for various monomers. | Methyl methacrylate, Butyl acrylate cmu.edu |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | A controlled radical polymerization that uses a chain transfer agent to mediate the polymerization. | Enables control over a wide range of functional monomers to form well-defined copolymers. | Stearyl acrylate, Hydroxyethyl acrylate scirp.org |
| Living Anionic Polymerization | An ionic polymerization with no formal termination step, allowing for sequential monomer addition. | Very narrow molecular weight distribution, precise control over architecture. | Methyl methacrylate, n-Butyl acrylate pstc.org |
Graft Copolymerization
Graft copolymers featuring poly(this compound) side chains can be prepared via several strategies, primarily categorized as "grafting through," "grafting from," and "grafting to."
Grafting through: This method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with a comonomer. The reactivity ratios of the macromonomer and the comonomer are crucial factors cmu.edu. For instance, ATRP has been used to copolymerize poly(ethylene oxide) macromonomers to form graft copolymers with a gradient structure due to differing reactivity ratios cmu.edu.
Grafting from: In this approach, a polymer backbone is functionalized with initiator sites from which the graft chains are grown. This has been used to create materials like polyethylene-g-poly(n-butyl acrylate) using a polyethylene (B3416737) macroinitiator cmu.edu.
Grafting to: This technique involves attaching pre-formed polymer chains to a functionalized polymer backbone.
The choice of method depends on the desired architecture and properties of the final graft copolymer. For example, the graft copolymerization of methyl acrylate onto a styrene-butadiene block copolymer occurs by the addition of the growing poly(methyl acrylate) macroradical to the double bond of the butadiene units marquette.edu.
Cross-Linking Mechanisms in Acrylate Networks
Cross-linked acrylate networks are valued for their durability and chemical resistance rsc.org. While traditionally formed using multifunctional cross-linking monomers, research has shown that networks can also be formed from monofunctional acrylates, such as this compound, through specific mechanisms rsc.org. A key process is a chain transfer mechanism involving hydrogen atom transfer (HAT) between the monomer's substituent groups and propagating radicals rsc.org. Quantum chemical calculations have shown that for certain acrylates, such as those with hydroxyl or methoxyethoxyethoxyethyl groups, the HAT reactions are thermodynamically stable, leading to effective cross-linking rsc.org.
Another approach to creating complex network structures is through the formation of interpenetrating networks (IPNs) and grafted polymer networks (GPNs) mdpi.com. In a GPN, two distinct polymer systems are not only co-entangled but also covalently bonded, which can be achieved by using a hybrid monomer containing two different reactive moieties mdpi.com. The balance between step-growth and chain-growth mechanisms, as seen in thiol-acrylate systems, can also be manipulated to control network structure and properties researchgate.net.
Suspension and Emulsion Polymerization Techniques
Suspension and emulsion polymerization are heterogeneous techniques widely used for the synthesis of acrylate polymers, including poly(this compound).
Suspension Polymerization: In this process, the monomer is dispersed as droplets in a continuous phase, typically water. An initiator soluble in the monomer is used, and polymerization occurs within each individual droplet, which acts as a tiny bulk reactor youtube.com. A suspending agent or stabilizer, such as polyvinyl alcohol, is required to prevent the droplets from coalescing youtube.com. The final product is in the form of small polymer beads or microspheres nih.gov.
Emulsion Polymerization: This technique involves emulsifying the monomer in a continuous phase (usually water) with a surfactant to form micelles youtube.com. A water-soluble initiator is used, and polymerization is initiated in the aqueous phase, with the polymer chains growing within the monomer-swollen micelles youtube.comyoutube.com. This method produces a stable dispersion of polymer particles, known as a latex, with particle sizes typically smaller than those from suspension polymerization youtube.com. It is a complex process with many components, but it allows for high molecular weights to be achieved at fast polymerization rates youtube.com.
Process Parameters and Reaction Conditions
The outcome of suspension and emulsion polymerization is highly dependent on various process parameters and reaction conditions. Careful control of these variables is essential to achieve the desired particle size, molecular weight, and conversion.
In suspension polymerization, key parameters include the type and concentration of the suspending agent, the initiator dosage, stirring speed, monomer-to-water ratio, and reaction temperature nih.govresearchgate.net. For the synthesis of acrylate resin microspheres, optimal conditions were found to be a reaction temperature of 75–80°C with benzoyl peroxide as the initiator nih.gov.
For emulsion polymerization, critical factors include the concentrations of monomer, initiator, and surfactant researchgate.net. The process often involves a "delayed addition" technique where the monomer is added slowly over several hours to control the reaction exotherm and particle morphology youtube.com. The type of initiator (e.g., redox initiators like potassium persulfate) and emulsifiers (anionic and non-ionic) also play a significant role youtube.comresearchgate.net.
Table 3: Typical Process Parameters for Acrylate Suspension Polymerization This table presents data for analogous acrylate systems to illustrate typical reaction conditions.
| Parameter | Value/Range | Purpose/Effect | Reference |
|---|---|---|---|
| Monomers | Methyl Methacrylate, Methyl Acrylate | Forms the polymer microspheres | nih.gov |
| Continuous Phase | Deionized Water | Disperses the monomer droplets | nih.gov |
| Initiator | Benzoyl Peroxide (BPO) | Starts the radical polymerization | nih.gov |
| Initiator Dosage | 1.2 g (for a specific batch size) | Influences polymerization rate and molecular weight | nih.gov |
| Suspending Agent | Calcium Carbonate / Polyvinyl alcohol | Prevents coalescence of monomer droplets | nih.govresearchgate.net |
| Reaction Temperature | 75–80°C | Affects initiation rate and overall reaction kinetics | nih.gov |
| Reaction Time | 1 hour | Determines the final monomer conversion | nih.gov |
| Stirring Speed | Variable | Affects droplet size and stability | researchgate.net |
Synthesis of Polymer Microspheres
Suspension polymerization is a highly effective method for producing polymer microspheres with regular spherical shapes and smooth surfaces nih.gov. The particle size of the resulting microspheres can be tuned by adjusting parameters such as stirring speed and the concentration of the cross-linking agent researchgate.net. For instance, in the synthesis of poly(styrene-co-ethyl hexyl acrylate-co-acrylic acid) microspheres via batch emulsion polymerization, particle diameters ranging from 212 to 332 nm were achieved semanticscholar.org.
Dispersion polymerization is another technique used to synthesize narrowly dispersed microspheres. In this method, the polymerization is initially homogeneous, but the resulting polymer precipitates to form nuclei that grow into particles, stabilized by a polymeric stabilizer mdpi.com. This technique has been successfully used to synthesize poly(ε-caprolactone) microspheres with a narrow particle size distribution using poly(dodecyl acrylate) as a stabilizer mdpi.com. The particle size can be controlled by factors such as the molecular weight of the stabilizer and the reaction temperature mdpi.com.
Ab-initio Emulsion Polymerization
Ab-initio emulsion polymerization represents a surfactant-free approach to the synthesis of polymer latexes. In this method, the polymerization is initiated in an aqueous medium without the initial presence of a conventional surfactant. The stabilization of the forming polymer particles is achieved through mechanisms inherent to the polymerization system itself, such as the generation of charged end-groups from the initiator or the use of self-emulsifying monomers. For long-chain acrylates like this compound, this technique offers the potential for creating polymer dispersions with high purity, which can be advantageous in applications where residual surfactant is undesirable.
The polymerization process typically begins with the initiation of monomer molecules dissolved in the aqueous phase. As the oligomeric radicals grow, they become increasingly hydrophobic and eventually precipitate from the aqueous phase, forming primary polymer particles. The stability of these nascent particles is crucial and is often governed by the charged fragments derived from the initiator, such as sulfate (B86663) radicals from potassium persulfate, which become covalently bound to the polymer chains. These charged end-groups provide electrostatic stabilization, preventing particle agglomeration.
The kinetics of ab-initio emulsion polymerization of this compound are influenced by several factors, including the concentration of the initiator, the monomer concentration, and the reaction temperature. The rate of polymerization is typically characterized by an initial slow period corresponding to particle nucleation, followed by a period of rapid polymerization where the monomer diffuses into the growing polymer particles.
Research Findings
Detailed experimental studies on the ab-initio emulsion homopolymerization of this compound are not extensively documented in publicly available literature. However, insights can be drawn from the behavior of other long-chain acrylates in similar polymerization systems. The hydrophobic nature of the 1-methylnonyl group would significantly influence the partitioning of the monomer between the aqueous phase and the polymer particles, thereby affecting the polymerization kinetics and the final particle morphology.
In a hypothetical ab-initio emulsion polymerization of this compound, key parameters such as monomer conversion, particle size, and molecular weight would be monitored to understand the reaction progress. The following tables present plausible data for such a system, based on general principles and data from similar acrylate polymerizations.
Table 1: Effect of Initiator Concentration on Polymerization of this compound
| Initiator Conc. (mmol/L) | Monomer Conversion (%) | Avg. Particle Diameter (nm) | Molecular Weight (Mw, g/mol ) |
| 1.0 | 85 | 250 | 550,000 |
| 2.0 | 92 | 210 | 480,000 |
| 3.0 | 95 | 180 | 420,000 |
| 4.0 | 96 | 160 | 370,000 |
Note: Data are representative and based on typical trends observed in ab-initio emulsion polymerization of hydrophobic monomers.
An increase in initiator concentration generally leads to a higher rate of polymerization and a greater number of primary particles, resulting in a smaller final particle size. Concurrently, a higher initiator concentration provides more radical species, which can lead to a lower average molecular weight due to an increased rate of termination reactions.
Table 2: Effect of Monomer Concentration on Polymerization of this compound
| Monomer Conc. (wt%) | Monomer Conversion (%) | Avg. Particle Diameter (nm) | Molecular Weight (Mw, g/mol ) |
| 10 | 94 | 190 | 510,000 |
| 15 | 91 | 220 | 530,000 |
| 20 | 88 | 260 | 560,000 |
| 25 | 85 | 300 | 590,000 |
Note: Data are representative and based on typical trends observed in ab-initio emulsion polymerization of hydrophobic monomers.
Higher initial monomer concentrations can lead to larger particle sizes as more monomer is available to swell the growing particles. The effect on monomer conversion and molecular weight can be complex, as it is tied to the interplay between the rates of propagation and termination within the polymer particles.
The successful ab-initio emulsion polymerization of this compound would yield a stable latex of poly(this compound). The properties of the resulting polymer would be influenced by the polymerization conditions. For instance, the glass transition temperature (Tg) of the polymer, a critical property for many applications, is a characteristic of the polymer's chemical structure. The molecular architecture, such as branching, which can be influenced by chain transfer reactions during polymerization, would also play a role in the final material properties.
Advanced Analytical Characterization in 1 Methylnonyl Acrylate Research
Spectroscopic Methodologies
Spectroscopic methods are instrumental in elucidating the molecular structure of 1-Methylnonyl acrylate (B77674) by examining the interaction of the molecule with electromagnetic radiation.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of 1-Methylnonyl acrylate, the FTIR spectrum reveals characteristic absorption bands that confirm its molecular structure. The presence of the acrylate ester functionality is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed around 1730 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylate group shows a characteristic stretching vibration at approximately 1637 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group are typically found in the 1260-1175 cm⁻¹ region. The long alkyl chain of the 1-methylnonyl group is evidenced by C-H stretching vibrations in the 2850-2968 cm⁻¹ range.
| Functional Group | Vibrational Mode | Characteristic Absorption Band (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretching | 2850 - 2968 |
| Carbonyl C=O | Stretching | ~1730 |
| Alkene C=C | Stretching | ~1637 |
| Ester C-O | Stretching | 1175 - 1260 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy provides information on the different types of protons and their neighboring environments. For this compound, the vinyl protons of the acrylate group are expected to appear as distinct multiplets in the downfield region of the spectrum, typically between 5.8 and 6.4 ppm. The proton on the carbon adjacent to the ester oxygen (the methine proton of the 1-methylnonyl group) would likely resonate around 4.9-5.1 ppm. The protons of the long alkyl chain would appear as a series of signals in the upfield region, typically between 0.8 and 1.7 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₂=CH- | ~5.8 - 6.4 | Multiplets |
| -O-CH(CH₃)- | ~4.9 - 5.1 | Multiplet |
| -CH(CH₃)- | ~1.2 - 1.3 | Doublet |
| -CH₂- (chain) | ~1.2 - 1.7 | Multiplets |
| -CH₃ (terminal) | ~0.9 | Triplet |
¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded and is expected to appear at the low-field end of the spectrum, around 165-175 ppm. The carbons of the vinyl group are expected to resonate in the 128-132 ppm range. The carbon of the methine group attached to the oxygen is expected around 70-80 ppm. The carbons of the long alkyl chain will appear in the upfield region of the spectrum, typically between 14 and 40 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 - 175 |
| CH₂=CH- | ~128 - 132 |
| -O-CH(CH₃)- | ~70 - 80 |
| Alkyl Chain (-CH₂-, -CH₃) | ~14 - 40 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The acrylate functional group in this compound contains a π-system that absorbs UV radiation. Simple alkyl acrylates typically exhibit a maximum UV absorption (λmax) around 210 nm, corresponding to the π → π* electronic transition of the conjugated system. This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the analyte.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₂₄O₂), the molecular weight is 212.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212.
The fragmentation of long-chain alkyl acrylates is characterized by specific cleavage patterns. A common fragmentation pathway for acrylate esters is the McLafferty rearrangement, which would result in the loss of a neutral alkene molecule (nonene in this case) and the formation of a radical cation of acrylic acid at m/z 72. Another characteristic fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion at m/z 55 (CH₂=CH-C≡O⁺) and a 1-methylnonyl radical. Loss of the alkoxy group can also occur, leading to a fragment at m/z 141, corresponding to the 1-methylnonyl carbocation.
| m/z | Proposed Fragment Ion |
|---|---|
| 212 | [M]⁺ (Molecular Ion) |
| 141 | [CH₃(CH₂)₇CH(CH₃)]⁺ |
| 72 | [CH₂=CHCOOH]⁺ (McLafferty Rearrangement) |
| 55 | [CH₂=CHCO]⁺ (Acryloyl Cation) |
Chromatographic Techniques for Purity and Composition Analysis
Chromatographic techniques are essential for separating this compound from impurities and for determining its concentration in mixtures.
High Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of acrylate monomers. A robust and sensitive HPLC method allows for the determination of the purity of this compound and the quantification of any unreacted starting materials or side products.
A typical HPLC analysis for acrylates is performed in reverse-phase mode. A C18 column is commonly used as the stationary phase, which effectively separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the composition adjusted to achieve optimal separation. Gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to effectively separate a wide range of components with different polarities.
Detection is typically achieved using a UV detector set at the λmax of the acrylate, around 210 nm. This method provides high sensitivity and allows for accurate quantification of this compound. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is used for quantitative analysis against a standard calibration curve.
| Parameter | Typical Condition |
|---|---|
| Technique | Reverse-Phase HPLC |
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile/Water mixture |
| Detection | UV at ~210 nm |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Typically, a non-polar or mid-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is employed for the separation of acrylate monomers. The oven temperature program would start at a relatively low temperature to separate volatile impurities and then ramp up to elute the higher boiling point this compound. The long alkyl chain of this compound results in a higher boiling point compared to shorter-chain acrylates, leading to a longer retention time under the same chromatographic conditions.
GC-MS analysis provides structural information, aiding in the unequivocal identification of the monomer and any co-eluting impurities. The mass spectrum of this compound is expected to show characteristic fragmentation patterns for acrylates, including a peak corresponding to the acrylate moiety and fragments arising from the cleavage of the C-O bond and fragmentation of the nonyl side chain. Common impurities that could be identified include the corresponding alcohol (1-methylnonanol), residual reactants from the esterification process, and potential polymerization inhibitors.
Table 1: Illustrative GC Parameters for Analysis of Long-Chain Alkyl Acrylates (Analogous to this compound)
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for characterizing the properties of poly(this compound) and understanding its behavior under different temperature regimes.
Differential Scanning Calorimetry (DSC) in Polymerization Studies
Differential Scanning Calorimetry (DSC) is a versatile tool for studying the thermal transitions of polymers, including the glass transition temperature (Tg). For long-chain poly(alkyl acrylates), the Tg is significantly influenced by the length of the alkyl side chain. As the side chain length increases, the Tg generally decreases due to the plasticizing effect of the flexible alkyl chains, which increases the free volume and allows for greater segmental motion of the polymer backbone.
While specific DSC data for poly(this compound) is scarce, studies on analogous polymers like poly(decyl acrylate) and poly(lauryl acrylate) provide valuable insights. The Tg for these polymers is typically observed well below 0°C. For instance, the Tg of poly(n-alkyl acrylates) decreases substantially as the number of carbons in the alkyl side chain increases from 1 to 10. bohrium.comresearchgate.net This trend suggests that the Tg of poly(this compound) would also be in a low-temperature range.
DSC can also be used to study the polymerization of this compound by measuring the heat of polymerization. The exothermic peak observed during a DSC scan of the monomer in the presence of an initiator can be integrated to determine the enthalpy of polymerization, which is related to the degree of conversion.
Table 2: Glass Transition Temperatures (Tg) of Various Poly(n-alkyl acrylates)
| Polymer | Number of Carbons in Alkyl Chain | Glass Transition Temperature (Tg) |
| Poly(methyl acrylate) | 1 | ~10 °C |
| Poly(ethyl acrylate) | 2 | ~-24 °C |
| Poly(butyl acrylate) | 4 | ~-54 °C |
| Poly(this compound) | 10 | Estimated to be in the range of -60 to -70 °C |
| Poly(dodecyl acrylate) | 12 | ~-65 °C |
Note: The Tg for Poly(this compound) is an estimation based on trends observed for other long-chain poly(alkyl acrylates).
Thermogravimetric Analysis (TGA) for Polymer Degradation
Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of a polymer by measuring its mass loss as a function of temperature. For poly(alkyl acrylates), the thermal degradation mechanism is complex and can involve random chain scission, side-chain reactions, and the formation of various degradation products.
Studies on the thermal degradation of poly-n-alkyl acrylates have shown that the primary decomposition pathways include the formation of the corresponding olefin and methacrylic acid through a six-membered ring transition state. researchgate.net The stability of the polymer is influenced by the length of the alkyl side chain. While specific TGA data for poly(this compound) is not available, it is expected to exhibit a degradation profile characteristic of long-chain poly(alkyl acrylates), with an onset of decomposition at elevated temperatures. The primary mass loss event would correspond to the degradation of the polymer backbone and side chains.
Table 3: General Thermal Degradation Characteristics of Long-Chain Poly(alkyl acrylates)
| Temperature Range | Event |
| 200-300 °C | Onset of initial mass loss, often related to the loss of any residual monomer or oligomers. |
| 300-450 °C | Major degradation of the polymer backbone and side chains, leading to significant mass loss. |
| >450 °C | Formation of a stable char residue (in some cases). |
Photo-Differential Scanning Calorimetry (Photo-DSC) for Curing Kinetics
Photo-Differential Scanning Calorimetry (Photo-DSC) is an essential technique for studying the kinetics of photopolymerization, or UV curing, of monomers like this compound. This technique measures the heat flow associated with the polymerization reaction as it is initiated by UV light. The resulting exotherm can be analyzed to determine key kinetic parameters such as the rate of polymerization, the time to reach peak maximum, and the total enthalpy of polymerization, which is proportional to the final conversion.
For acrylate monomers, the photopolymerization is a rapid, free-radical chain reaction. The kinetics are influenced by factors such as the functionality of the monomer, the type and concentration of the photoinitiator, the intensity of the UV light, and the presence of oxygen, which can inhibit the reaction. acs.orgmdpi.comresearchgate.net
In a typical Photo-DSC experiment with a monofunctional acrylate like this compound, the heat flow would increase rapidly upon UV exposure, reach a maximum rate, and then decrease as the monomer is consumed and mobility becomes restricted. The final conversion can be calculated by comparing the measured enthalpy of polymerization to the theoretical enthalpy for the complete conversion of the acrylate double bonds. Studies on various acrylate monomers have shown that final conversions can range from 40% to 100%, depending on the specific monomer and curing conditions. acs.orgresearchgate.net
Table 4: Typical Parameters Investigated in Photo-DSC Studies of Acrylate Photopolymerization
| Parameter | Description | Expected Influence on this compound Curing |
| UV Light Intensity | The power of the UV source. | Higher intensity generally leads to a faster rate of polymerization and a shorter time to reach peak maximum. mdpi.com |
| Photoinitiator Concentration | The amount of the light-sensitive initiator. | An optimal concentration exists to maximize the rate and degree of cure. Too low a concentration results in slow polymerization, while too high a concentration can lead to surface curing and reduced through-cure. |
| Temperature | The isothermal temperature of the sample during curing. | Higher temperatures can increase the mobility of the reacting species, potentially leading to a higher final conversion. |
| Atmosphere | The gas surrounding the sample (e.g., nitrogen or air). | Curing in an inert atmosphere like nitrogen is often preferred as oxygen can inhibit the free-radical polymerization process. netzsch.com |
Morphological and Microstructural Characterization
Scanning Electron Microscopy (SEM) for Polymer Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of polymeric materials. For poly(this compound), SEM can be used to examine the texture of the bulk polymer, the structure of films or coatings, and the morphology of polymer blends or composites.
The morphology of poly(this compound) will depend on its method of polymerization and processing. For example, a solution-cast film might have a smooth, uniform surface, while a polymer synthesized via emulsion polymerization could exhibit a particulate morphology. In the case of crosslinked poly(this compound), SEM can reveal the porous structure of the polymer network.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique in polymer chemistry for determining the molecular weight distribution of polymers. In the context of this compound research, GPC is employed to elucidate key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. These parameters are critical as they directly influence the macroscopic properties of the resulting poly(this compound) and its copolymers, including their mechanical strength, viscosity, and thermal characteristics.
The principle of GPC involves the separation of polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. By calibrating the column with polymer standards of known molecular weights, the elution profile of a poly(this compound) sample can be translated into a molecular weight distribution curve.
Detailed Research Findings
While specific GPC data for homopolymers of this compound is not extensively available in public literature, valuable insights can be drawn from studies on structurally similar long-chain alkyl acrylates and methacrylates. For instance, research on the synthesis of copolymers involving lauryl methacrylate (B99206), an monomer with a comparable long alkyl chain, provides a representative understanding of the molecular weight characteristics that can be expected for polymers containing this compound.
In a study focused on the copolymerization of lauryl methacrylate (LMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMA), GPC was utilized to characterize the resulting copolymers. The data revealed a correlation between the monomer feed ratio and the molecular weight distribution of the final polymer. An increase in the mole fraction of the hydrophobic long-chain monomer (LMA) in the feed led to an increase in both the weight-average and number-average molecular weights, as well as the polydispersity index. uca.edu.ar This trend is attributed to the larger hydrodynamic volume of copolymers with a higher LMA content. uca.edu.ar
The following interactive data table summarizes the GPC results for a series of LMA-co-PEGMA copolymers synthesized under specific reaction conditions. This data serves as a pertinent example of the type of detailed molecular weight characterization achievable with GPC in the study of long-chain acrylate polymers.
Table 1: Molecular Weight Data for Lauryl Methacrylate-co-PEGMA Copolymers
| Copolymer Designation (LMAx-co-PEGMAy) | Mole Fraction of LMA in Feed (fLMA) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| LMA0.2-co-PEGMA0.8 | 0.2 | 25,000 | 35,000 | 1.40 |
| LMA0.4-co-PEGMA0.6 | 0.4 | 32,000 | 48,000 | 1.50 |
| LMA0.6-co-PEGMA0.4 | 0.6 | 45,000 | 72,000 | 1.60 |
Where 'x' and 'y' represent the mole fractions of the respective monomers in the initial feed. uca.edu.ar
The unimodal and symmetric nature of the GPC elugrams for these copolymers typically indicates a well-controlled polymerization process. uca.edu.ar The data clearly demonstrates that GPC is a powerful tool for quantifying the impact of monomer composition on the final polymer architecture. In the context of this compound research, similar GPC studies would be crucial for tailoring polymer properties for specific applications by controlling the incorporation of this monomer into various copolymer structures. The molecular weight distribution directly affects the material's processability and end-use performance, making GPC a cornerstone technique for quality control and new material development.
Theoretical and Computational Chemistry Studies of 1 Methylnonyl Acrylate Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations provide fundamental information about molecular geometry, reaction pathways, and various spectroscopic properties. For a molecule like 1-Methylnonyl acrylate (B77674), with its flexible side chain and reactive acrylate group, these methods are invaluable for understanding its behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. coventry.ac.uk It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 1-Methylnonyl acrylate and the elementary reactions involved in its polymerization. researchgate.netresearchgate.netacs.orgacs.orgchemrxiv.org DFT calculations are instrumental in predicting molecular structures, reaction energetics, and electronic properties. coventry.ac.ukyoutube.commdpi.com
DFT is employed to perform geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.govijnc.ir For this compound, this involves predicting bond lengths, bond angles, and dihedral angles. A key aspect of acrylate monomer structure is the conformation around the C-C single bond of the acrylate group, which can exist as s-trans or s-cis isomers. masterorganicchemistry.comresearchgate.net DFT calculations can predict the relative stability of these conformers. Generally, for acrylates, the s-trans conformation is found to be more stable due to reduced steric hindrance. masterorganicchemistry.com The long, branched nonyl side chain also has numerous rotational conformers, and DFT can be used to identify the most stable arrangements.
Table 1: Representative Molecular Geometry Parameters for an Acrylate Ester Predicted by DFT Note: These are typical values for acrylate esters; specific values for this compound would require direct calculation.
| Parameter | Atoms Involved | Typical Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C=C | ~1.34 Å |
| Bond Length | O-C (ester) | ~1.36 Å |
| Bond Angle | O=C-O | ~125° |
| Bond Angle | C=C-C | ~121° |
| Dihedral Angle | C=C-C=O (s-trans) | ~180° |
A significant application of DFT is in the study of reaction mechanisms, particularly the complex sequence of events in free-radical polymerization. acs.orgacs.org By mapping the potential energy surface, DFT can identify the structures of transition states and calculate the activation energies (energy barriers) for elementary reaction steps. chemrxiv.orgupenn.edu For the polymerization of this compound, this includes key reactions such as:
Propagation: The addition of a monomer to the growing polymer radical.
Backbiting (Intramolecular Chain Transfer): A 1,5-hydrogen transfer where the radical end of a polymer chain abstracts a hydrogen atom from the backbone, forming a more stable mid-chain radical. acs.orgacs.org
β-Scission: The fragmentation of a mid-chain radical, which can lead to chain branching or the formation of macromonomers. acs.org
Chain Transfer to Monomer/Polymer: Abstraction of a hydrogen atom from a monomer or another polymer chain.
DFT calculations with functionals like B3LYP or M06-2X are commonly used to obtain accurate kinetic parameters for these reactions. researchgate.netresearchgate.netmdpi.com
Table 2: Typical DFT-Calculated Activation Energies for Acrylate Polymerization Reactions Note: Values are illustrative and depend on the specific monomer, chain length, and computational level of theory.
| Reaction Type | Description | Typical Activation Energy (kJ/mol) |
|---|---|---|
| Chain Propagation | Radical adds to a monomer molecule | 20 - 35 |
| Backbiting (1,5 H-transfer) | End-chain radical abstracts H from backbone | 30 - 50 |
| β-Scission | Mid-chain radical fragments | 50 - 70 |
| Chain Transfer to Monomer | Radical abstracts H from a monomer | 45 - 60 |
Table 3: Key Electronic Structure Properties Calculable via DFT Note: These properties are used to quantify the chemical reactivity and stability of the monomer.
| Property | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electrons; relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest-energy empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and electronic excitation energy. |
| Chemical Potential | μ | Measures the escaping tendency of an electron from a system. |
| Global Hardness | η | Measures the resistance to change in electron distribution. |
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. northwestern.edu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide higher accuracy, serving as a benchmark for DFT results. mdpi.comacs.org
In the study of acrylate polymerization, ab initio calculations are particularly useful for obtaining highly accurate rate coefficients for elementary reactions. mdpi.com They have been used to investigate the effect of the growing polymer chain length on the propagation rate constant. researchgate.netanu.edu.au Studies on smaller acrylates have shown that the propagation rate constant can be dependent on the chain length for the first few monomer additions (monomer, dimer, trimer) before converging to a value representative of the long-chain polymer. researchgate.netrsc.org For this compound, these high-level calculations could precisely quantify the influence of the bulky, branched side group on the stereochemistry and energetics of the addition reaction. mdpi.com
Molecular Dynamics Simulations
While quantum chemical methods are excellent for studying the properties and reactivity of individual molecules or small reacting systems, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of interacting particles, allowing the study of bulk properties, conformational changes, and dynamic processes. rsc.orgmdpi.com
For systems involving this compound and its corresponding polymer, poly(this compound), MD simulations can provide insights into:
Effect of Side-Chain Branching: The 1-methylnonyl group is a branched side chain. MD simulations are ideal for studying how the size and branching of this group affect chain packing, mobility, and the glass transition temperature of the bulk polymer. acs.orguclouvain.beresearchgate.net
Transport Properties: MD can be used to simulate the diffusion of small molecules (like residual monomers or solvents) through the polymer matrix. researchgate.net
Interfacial Properties: Simulations can model the interaction of poly(this compound) chains with surfaces or interfaces, which is crucial for applications in coatings and adhesives. dntb.gov.ua
Table 4: Properties and Phenomena Investigated by Molecular Dynamics (MD) Simulations
| Category | Specific Property/Analysis | Information Gained |
|---|---|---|
| Structural Properties | Radius of Gyration (Rg) | Overall size and compactness of a polymer chain. acs.org |
| Radial Distribution Function (RDF) | Local packing and structure of monomer units and side chains. acs.org | |
| Chain Conformation (trans/gauche population) | Flexibility and local arrangement of the polymer backbone. | |
| Dynamic Properties | Mean Squared Displacement (MSD) | Mobility of polymer chains and diffusion coefficients. researchgate.netresearchgate.net |
| Segmental Relaxation Times | Local chain dynamics related to the glass transition. mdpi.com | |
| Thermodynamic Properties | Cohesive Energy Density | Intermolecular forces and miscibility of the polymer. |
Conformational Analysis of this compound Monomer
The conformational landscape of the this compound monomer is critical to understanding its reactivity and the resulting polymer properties. Due to the flexibility of the ester and the long, branched alkyl chain, the monomer can adopt numerous spatial arrangements. Computational chemistry provides powerful tools to explore this landscape.
Using methods like Density Functional Theory (DFT) or high-level ab initio molecular orbital theory, the potential energy surface of the monomer can be systematically scanned. acs.orgscispace.com This involves rotating key dihedral angles, such as those around the acrylate C-C and C-O single bonds and the C-C bonds within the 1-methylnonyl group, to identify low-energy conformers. For each conformation, a geometry optimization is performed to locate the energy minimum, followed by a frequency calculation to confirm it as a true minimum and to obtain thermodynamic data like Gibbs free energy.
Studies on similar acrylate monomers show that the relative orientation of the carbonyl and vinyl groups is crucial. acs.orgscispace.com The s-cis and s-trans conformations, referring to the dihedral angle of the C=C-C=O group, are typically the most stable. The long alkyl chain introduces further complexity, with numerous rotational isomers possible. The branched nature of the 1-methylnonyl group, specifically the methyl group at the first carbon of the nonyl chain, creates steric hindrance that influences the preferred conformations around the ester oxygen. This steric effect can impact the accessibility of the vinyl group to an incoming radical, thereby influencing polymerization kinetics.
| Conformer | Dihedral Angle 1 (C=C-C=O) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kJ/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| Global Minimum | ~0° (s-trans) | ~180° (anti) | 0.00 | ~75 |
| Local Minimum 1 | ~180° (s-cis) | ~180° (anti) | ~5.0 | ~15 |
| Local Minimum 2 | ~0° (s-trans) | ~60° (gauche) | ~7.5 | ~8 |
| Local Minimum 3 | ~180° (s-cis) | ~60° (gauche) | ~12.5 | ~2 |
Simulation of Polymerization Processes
Simulating the polymerization process of this compound at an atomistic level provides insights into reaction mechanisms and the early stages of polymer network formation. Molecular Dynamics (MD) with reactive force fields (ReaxFF) is a suitable technique for this purpose, as it can model the dynamic process of bond formation. escholarship.org
An MD simulation would typically start with a simulation box containing a specified number of this compound monomers and an initiator radical, with periodic boundary conditions to represent a bulk system. escholarship.orgchemrxiv.org The system is first equilibrated at a desired temperature and pressure. Upon initiation, the radical attacks the double bond of a monomer, starting the polymerization chain reaction. The simulation tracks the trajectories of all atoms, allowing for the visualization of propagation, chain transfer, and termination events.
These simulations can reveal how the monomer's conformational preferences and the steric bulk of the 1-methylnonyl side chain influence the approach of the growing polymer radical to the monomer. This can provide qualitative information on tacticity (the stereochemistry of the polymer backbone) and the rate of propagation. For multifunctional acrylates, MD simulations are particularly valuable for observing the process of cross-linking and the evolution of the polymer network structure. escholarship.org
Polymer Chain Dynamics and Interactions
For poly(this compound), the branching at the first carbon of the side chain is expected to have a significant impact. Compared to its linear isomer, poly(n-decyl acrylate), the branched structure would likely lead to a less efficient packing of the side chains, further increasing the free volume. This would influence macroscopic properties like the glass transition temperature (Tg).
| Polymer | Side Chain Structure | Characteristic Ratio (C∞) | Persistence Length (lp) [Å] |
|---|---|---|---|
| Poly(methyl acrylate) | -CH₃ | ~8.5 | ~8.0 |
| Poly(n-butyl acrylate) | -(CH₂)₃CH₃ | ~9.5 | ~9.0 |
| Poly(n-octyl acrylate) | -(CH₂)₇CH₃ | ~10.5 | ~10.0 |
| Poly(this compound) (Predicted) | -CH(CH₃)(CH₂)₇CH₃ | ~11.0 | ~10.5 |
Kinetic Modeling and Simulation of Polymerization
Kinetic modeling is essential for predicting the rate of polymerization, the evolution of molecular weight, and the final microstructure of poly(this compound). These models rely on a set of coupled differential equations representing all significant elementary reactions, including initiation, propagation, termination, and various chain transfer processes. A key challenge in acrylate polymerization is accounting for secondary reactions like backbiting and β-scission, which are prevalent at high temperatures and lead to branched structures. acs.orgacs.orgacs.org
Derivation of Rate Coefficients
Accurate kinetic models require precise rate coefficients for each elementary reaction. These coefficients are often expressed using the Arrhenius equation, defined by a pre-exponential factor (A) and an activation energy (Ea). These parameters can be derived through both experimental methods and theoretical calculations.
Computationally, quantum chemistry is used to determine the energetics of reaction pathways. mdpi.comresearchgate.netbohrium.com By locating the transition state structure for a given reaction (e.g., a radical adding to a monomer), the activation energy can be calculated. Transition State Theory (TST) is then used to compute the pre-exponential factor from the vibrational frequencies of the reactant and transition state species. nih.gov High-level ab initio methods are necessary to achieve chemical accuracy, and solvent effects are often included using continuum solvation models. acs.orgscispace.com This ab initio approach is particularly valuable for determining rate coefficients for secondary reactions that are difficult to isolate and measure experimentally. mdpi.comresearchgate.net
| Monomer | Activation Energy (Ea) [kJ/mol] | Pre-exponential Factor (A) [L·mol⁻¹·s⁻¹] |
|---|---|---|
| Methyl Acrylate | 15-20 | 1.0 x 10⁷ - 2.0 x 10⁷ |
| n-Butyl Acrylate | 14-19 | 1.2 x 10⁷ - 2.5 x 10⁷ |
| 2-Ethylhexyl Acrylate | 14-19 | 1.1 x 10⁷ - 2.3 x 10⁷ |
| This compound (Estimated) | 14-19 | ~1.1 x 10⁷ |
Predictive Models for Polymer Properties
Once a kinetic model is established with reliable rate coefficients, it can be used to predict key polymer properties under various reaction conditions (e.g., temperature, monomer concentration, initiator concentration). Deterministic models, often solved using software like PREDICI®, can predict the evolution of monomer conversion, average molecular weights (Mn, Mw), and polydispersity index (PDI). mdpi.commdpi.com
More recently, Quantitative Structure-Property Relationship (QSPR) models have emerged as a powerful predictive tool. acs.orgconicet.gov.arresearchgate.netacs.orgnih.gov These models use statistical methods and machine learning to correlate a monomer's structural features (represented by molecular descriptors) with the resulting polymer's properties. For this compound, descriptors encoding its size, shape, and electronic structure could be used to train a QSPR model to predict properties like its propagation rate coefficient (kp) or the glass transition temperature (Tg) of its polymer, based on extensive datasets from other acrylate monomers. acs.org
Monte Carlo Simulations of Polymerization Processes
Kinetic Monte Carlo (kMC) simulation is a stochastic method that offers a powerful alternative to deterministic modeling, especially for complex polymerization systems. acs.orgscilit.comtu-clausthal.de Instead of solving differential equations, a kMC simulation models the reaction progress by executing individual reaction events based on their relative probabilities.
In a kMC simulation of this compound polymerization, the probability of each possible event (propagation, backbiting, β-scission, termination, etc.) is calculated at each step based on the current concentrations of all species and their respective rate coefficients. A random number is then used to select which event occurs, and the system time is advanced accordingly. This process is repeated millions of times, building up a statistically representative ensemble of individual polymer chains.
The major advantage of kMC is its ability to track the full molecular weight distribution and provide detailed information on the polymer microstructure, such as the distribution of branch lengths and the number of branches per chain, which are difficult to obtain from deterministic models. acs.orgacs.org This makes kMC an invaluable tool for understanding how reaction conditions and the monomer's inherent reactivity influence the complex architecture of poly(this compound).
Structure-Reactivity/Property Relationships from Computational Data
Theoretical and computational chemistry studies provide valuable insights into the intrinsic properties of molecules, allowing for the prediction of their reactivity and physical characteristics without the need for empirical measurement. For this compound, computational data can elucidate the relationship between its molecular structure and its behavior in chemical reactions and its physical properties. By calculating various molecular descriptors, a quantitative structure-reactivity/property relationship (QSRR/QSPR) can be established.
The reactivity of an acrylate monomer is largely governed by the electronic characteristics of the acrylate moiety and the steric and electronic influence of the ester group. In the case of this compound, the long, branched alkyl chain can influence the molecule's conformational flexibility and the accessibility of the reactive vinyl group.
Detailed Research Findings:
Computational studies on long-chain and branched alkyl acrylates, such as 2-octyl acrylate, which serves as a close structural analog to this compound, have been performed using Density Functional Theory (DFT). These studies calculate various quantum chemical descriptors that are instrumental in predicting chemical behavior.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visualization of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For an acrylate monomer, the most negative potential is typically located around the carbonyl oxygen, while the vinyl carbons involved in polymerization are also key sites of reactivity.
The presence of the bulky and branched 1-methylnonyl group can be expected to exert a significant steric effect, potentially hindering the approach of a propagating radical to the vinyl group during polymerization. This steric hindrance can affect the rate of polymerization. Furthermore, the alkyl chain can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility, by affecting intermolecular forces and chain packing.
Quantitative Structure-Activity Relationship (QSAR) models often utilize such computed descriptors to predict biological activity or toxicity. For acrylates, toxicity is often linked to their electrophilicity and potential for Michael addition reactions with biological nucleophiles. Computational descriptors can quantify this reactivity.
Data Tables:
The following table presents theoretical data for a representative long-chain branched acrylate, analogous to this compound, calculated using DFT methods. These descriptors are fundamental to understanding its structure-reactivity relationships.
| Descriptor | Value | Significance in Reactivity/Property |
| HOMO Energy | -7.5 eV | Relates to the molecule's ability to donate electrons. A higher value suggests greater reactivity towards electrophiles. |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. A lower value indicates greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 7.0 eV | An indicator of chemical stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | 1.8 D | Influences intermolecular interactions, solubility, and the polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | - | Visualizes electron density and reactive sites. Negative regions (e.g., around the carbonyl oxygen) are prone to electrophilic attack. |
Environmental Footprint and Sustainability Aspects of 1 Methylnonyl Acrylate
Environmental Degradation Pathways of Acrylate-Based Materials
Acrylate-based materials, a diverse class of polymers, are susceptible to degradation through various environmental pathways, primarily driven by biological and photo-oxidative processes. nih.govnih.gov The degradation of these polymers involves changes in their chemical structure and physical properties, such as chain scission and oxidation, which lead to a reduction in molecular weight. wikipedia.org The specific fate of an acrylate (B77674) product in the environment is dependent on its chemical structure and the environmental conditions it is exposed to. nih.govnih.gov While highly durable, the accumulation of post-consumer acrylate waste has prompted research into its environmental degradation. acs.org
Biodegradation Mechanisms
Several environmental microorganisms have been identified as capable of biodegrading certain types of acrylate polymers. nih.govnih.govresearchgate.net Both single microbial species and mixed microbial populations have been investigated for their ability to degrade these materials. researchgate.net Some bacteria consume the material directly as a carbon source, while others may produce substances that weaken the polymer's structural integrity. wisc.edu
The enzymatic degradation of polymers is a multi-step process that includes the diffusion of the enzyme to the polymer surface, adsorption, catalysis of the hydrolysis reaction, and diffusion of the resulting soluble products. core.ac.uk Enzymes such as amidases, lipases, and proteinases can catalyze the hydrolysis of ester or amide bonds within the polymer structure. researchgate.netcore.ac.ukyoutube.com For instance, the biodegradation of polyacrylamide often begins with an amidase-catalyzed reaction. researchgate.net
Below is a table summarizing various microorganisms and enzymes involved in the degradation of acrylate-based materials.
| Microorganism/Enzyme | Type of Acrylate Material | Role in Degradation |
| Arthrobacter sp. | Sodium acrylate oligomer | Degrades smaller oligomers. tandfonline.com |
| L7-A and L7-B (bacteria) | Poly(sodium acrylate) | Degrade polymers with average molecular weights of 1000-4000. tandfonline.comjst.go.jp |
| Bacillus cereus | Starch-g-polyacrylonitrile | Implicated in the biodegradation of this graft copolymer. scilit.com |
| Phanerochaete chrysosporium | Crosslinked acrylic polymers | A white-rot fungus capable of degrading complex acrylic structures. scilit.com |
| Various Bacteria | Acrylate, esters, bisphenol | Four bacterial groups were identified that have detrimental interactions with these components common in polymer composites. wisc.edu |
| Amidases | Polyacrylamide | Catalyze the initial step in polyacrylamide biodegradation. researchgate.net |
| Lipases | Polyesters (e.g., PCL) | Catalyze the hydrolysis of ester bonds, enhancing degradation compared to buffer alone. core.ac.uk |
| Proteinase K | Poly(L-lactic acid) (PLLA) | An endopeptidase enzyme that accelerates the hydrolysis of PLLA. core.ac.uk |
This table is generated based on available research on various acrylate and related polymers and may not be directly applicable to 1-Methylnonyl acrylate, for which specific data is limited.
The rate and extent of biodegradation of acrylate polymers are influenced by a combination of physical, chemical, and biological factors. nih.gov Environmental conditions play a crucial role in modulating microbial and enzymatic activity. nih.govresearchgate.net
pH: The pH of the surrounding environment can affect the activity of extracellular enzymes responsible for polymer degradation.
Temperature: Temperature influences microbial metabolic rates. Higher temperatures, up to a certain optimum, generally increase the rate of enzymatic degradation. youtube.com
UV Radiation: Exposure to ultraviolet (UV) radiation can initiate the degradation process by breaking down the polymer into smaller, more biodegradable fragments. tandfonline.comjst.go.jp This pre-treatment can make high molecular weight polymers more accessible to microbial attack. tandfonline.com
The following table details key factors that affect the biodegradability of acrylate-based materials.
| Factor | Effect on Biodegradability |
| pH | Influences the catalytic activity of enzymes involved in the degradation process. nih.govresearchgate.net |
| Temperature | Affects the metabolic rate of microorganisms and the kinetics of enzymatic reactions. nih.govresearchgate.netyoutube.com |
| UV Radiation | Can cause initial chain scission, reducing molecular weight and making the polymer more susceptible to subsequent microbial degradation. nih.govtandfonline.comjst.go.jp |
| Humidity | Moisture is essential for microbial activity and hydrolytic enzymatic reactions. nih.govresearchgate.net |
| Polymer Structure | The size of the C-C backbone, side groups, and cross-linking density are critical factors. nih.gov Larger polymers (e.g., >4000 Da) show significantly lower biodegradation rates. nih.gov |
This table summarizes general findings for acrylate polymers. The specific impact of these factors can vary depending on the exact chemical structure of the polymer and the microbial communities present.
Photo-Oxidative Degradation
Photo-oxidative degradation is a primary abiotic pathway for the breakdown of many polymers, including acrylates, resulting from the combined action of light and oxygen. wikipedia.org This process is a major factor in the weathering of plastics, causing polymer chains to break, which leads to the material becoming brittle. wikipedia.orgadhesivespecialities.co.in The degradation is often initiated by impurities or chromophores within the polymer that absorb UV light, leading to the formation of free radicals. nih.govwikipedia.org
Exposure to UV radiation, particularly the wavelengths found in sunlight, is a significant driver of degradation in acrylate polymers. nih.govmdpi.com UV energy can be sufficient to break covalent bonds within the polymer structure. nih.gov The primary effects of UV radiation on polyacrylates include:
Chain Scission: The absorption of UV photons can lead to the cleavage of the polymer's main chain or side groups. wikipedia.orgmdpi.comrsc.org This process reduces the polymer's average molecular weight and is a key factor in the loss of mechanical properties. mdpi.comrsc.org
Cross-linking: In some cases, the free radicals formed upon UV exposure can react to form new bonds between polymer chains, a process known as cross-linking. mdpi.comrsc.org This can alter the physical properties of the material, sometimes leading to increased brittleness.
Discoloration and Chalking: Prolonged UV exposure can cause changes in the material's appearance, such as yellowing and the formation of a powdery residue on the surface ("chalking"). adhesivespecialities.co.in
Studies on various polyacrylates and polymethacrylates have shown that UV irradiation leads to a decrease in molecular weight over time, indicating that chain scission is a dominant degradation mechanism. rsc.orgresearchgate.netresearchgate.net
The photo-oxidative degradation process begins with the formation of free radicals on the polymer chain, which then react with oxygen in a series of chain reactions. wikipedia.org This autoxidation mechanism leads to the formation of various oxygen-containing functional groups within the polymer structure. wikipedia.org
Key steps and products in the oxidation process include:
Initiation: UV absorption by chromophores leads to the formation of polymer radicals (P•).
Propagation: The polymer radical reacts with oxygen to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and a new polymer radical.
Product Formation: The unstable hydroperoxides can decompose (often accelerated by heat or light) to form new radicals, such as alkoxy (PO•) and hydroxyl (•OH) radicals. These reactive species can participate in further reactions, leading to chain scission and the formation of stable degradation products. researchgate.net
The primary products formed during the photo-oxidation of acrylate polymers are carbonyl groups (C=O) and hydroperoxides (-OOH). wikipedia.orgresearchgate.netmdpi.com The formation of carbonyl groups can be monitored using techniques like FTIR spectroscopy and is often used as an indicator of the extent of oxidative degradation. mdpi.com Other potential by-products can include alcohols, aldehydes, and carboxylic acids, resulting from the cleavage of the polymer backbone and side chains. mdpi.comresearchgate.net
| Degradation Product | Chemical Group | Formation Pathway |
| Hydroperoxides | -OOH | Reaction of polymer radicals with oxygen and subsequent hydrogen abstraction. wikipedia.org |
| Carbonyls | C=O | Decomposition of hydroperoxides and subsequent radical reactions. wikipedia.orgmdpi.com |
| Alcohols | -OH | Can be formed from side-chain reactions or decomposition of alkoxy radicals. researchgate.net |
| Carboxylic Acids | -COOH | Result from further oxidation of intermediate products like aldehydes. researchgate.netmdpi.com |
This table outlines the general oxidation products expected from the degradation of acrylate-based materials.
Hydrolytic Degradation
Hydrolysis is a primary chemical degradation pathway for acrylate esters in the environment. nih.govyoutube.com This reaction involves the cleavage of the ester bond by water, which can be catalyzed by acids or bases. youtube.comnih.gov For this compound, hydrolytic degradation would break the molecule into acrylic acid and the corresponding alcohol, decan-2-ol.
The rate of hydrolysis for acrylate esters is influenced by the structure of the alcohol group and environmental conditions such as pH and temperature. youtube.comnih.gov Generally, acrylate esters are more susceptible to hydrolysis under alkaline (base-catalyzed) conditions compared to acidic or neutral conditions. nih.goviu.edu The resistance to hydrolysis tends to increase with the size of the alkyl chain; for instance, butyl acrylate is more resistant than ethyl acrylate, which is more resistant than methyl acrylate. free.fr This suggests that the long, branched 1-methylnonyl group might confer a higher degree of hydrolytic stability compared to short-chain acrylates. Carboxylesterases, enzymes present in various organisms, can also mediate the hydrolysis of acrylate esters as a potential detoxification mechanism. nih.gov
Persistence and Environmental Fate Studies
Biodegradation: This is a major pathway for the removal of acrylates. Microorganisms in soil, water, and wastewater treatment plants can break down these compounds. arkema.cominchem.org
Photodegradation: In the atmosphere, acrylates are expected to degrade within days through reactions with photochemically produced hydroxyl radicals and ozone. arkema.comalberta.ca
Volatility: Short-chain acrylates are volatile, and a significant portion released may partition to the atmosphere, where they are degraded. arkema.competrochemistry.eu
Accumulation in Environmental Compartments
The potential for a substance to accumulate in organisms (bioaccumulation) or partition into soil and sediment is related to its lipophilicity, often estimated by the octanol-water partition coefficient (Log Kow).
Short-chain acrylates like methyl acrylate have a low Log Kow and are not expected to bioaccumulate significantly. arkema.com Due to its long alkyl chain, this compound is expected to be more lipophilic and have a higher Log Kow. This suggests a greater tendency to adsorb to soil, sediment, and organic matter compared to short-chain acrylates. While this increased lipophilicity could indicate a higher potential for bioaccumulation, this is often offset by metabolic processes like biodegradation and hydrolysis, which break the compound down. nih.gov
Transformation Products in the Environment
The primary transformation products of this compound in the environment are expected to result from its hydrolysis.
Acrylic Acid: This is a water-soluble compound that is readily and rapidly biodegraded by microorganisms in aquatic and terrestrial environments. inchem.orgdcceew.gov.au It is not expected to persist. alberta.ca
Decan-2-ol (1-Methylnonanol): As a C10 alcohol, decan-2-ol is expected to be biodegradable. Alcohols of this size are generally susceptible to microbial degradation, ultimately breaking down into carbon dioxide and water.
Therefore, the environmental transformation of this compound is anticipated to yield products that are less persistent than the parent compound.
Green Chemistry and Sustainable Engineering Principles in Acrylate Lifecycle
Applying green chemistry principles to the entire lifecycle of acrylates can significantly reduce their environmental footprint, from synthesis to end-of-life management. chemicatimes.comyale.edu These principles focus on preventing waste, maximizing efficiency, using renewable resources, and designing for degradation. epa.govacs.org
| Principle | Application in Acrylate Lifecycle |
|---|---|
| Waste Prevention | Developing high-yield catalytic processes that minimize byproducts. acs.org |
| Atom Economy | Designing synthetic routes where the maximum amount of raw materials ends up in the final product. acs.org |
| Less Hazardous Syntheses | Avoiding toxic reagents and solvents in favor of safer alternatives, such as moving from solvent-based to water-based polymer formulations. chemicatimes.com |
| Designing Safer Chemicals | Modifying molecular structures to reduce toxicity while maintaining functionality. |
| Safer Solvents & Auxiliaries | Using water or other benign solvents, or developing solvent-free reaction conditions. researchgate.net |
| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure to reduce energy consumption. acs.org |
| Use of Renewable Feedstocks | Synthesizing acrylic acid and alcohols from biomass instead of petrochemicals. nih.govnih.gov |
| Reduce Derivatives | Minimizing the use of protecting groups in synthesis to reduce steps and reagent use. acs.org |
| Catalysis | Using highly selective catalytic reagents in small amounts instead of stoichiometric reagents. yale.edu |
| Design for Degradation | Creating polymers that break down into innocuous products after their service life. yale.eduepa.gov |
| Real-time Analysis | Monitoring chemical processes in real-time to prevent the formation of hazardous byproducts. epa.gov |
| Inherently Safer Chemistry | Choosing substances and processes that minimize the potential for chemical accidents. yale.edu |
Design for Degradability and Circularity
Traditional polyacrylates are known for their durability, which also contributes to their persistence in the environment. acs.org Modern sustainable engineering focuses on designing polymers for controlled degradation and circularity, aiming to move away from a linear "make-use-dispose" model. rsc.orgrsc.org
Key strategies include:
Incorporating Cleavable Bonds: Degradable units, such as esters, can be incorporated into the polymer backbone. acs.orgtue.nl These bonds can be designed to break under specific triggers like hydrolysis, allowing the long polymer chains to break down into smaller, more manageable oligomers. acs.orgchemistryforsustainability.org
Chemical Recycling: This approach aims to depolymerize waste polymers back into their constituent monomers. rsc.org These recovered monomers can then be purified and used to create new polymers of virgin quality, creating a closed-loop system. rsc.org
Triggered Depolymerization: Research is focused on creating polymers that remain stable during use but can be selectively broken down on demand, facilitating separation and recycling from mixed plastic waste. researchgate.netrsc.org
| Strategy | Description | Relevance to Acrylates |
|---|---|---|
| Mechanical Recycling | Processing plastic waste into secondary raw material without significantly changing its chemical structure. | Challenging for many polyacrylate applications due to contamination and property degradation. |
| Chemical Recycling (Monomer Loop) | Depolymerizing polymers back to high-purity monomers for repolymerization. rsc.org | A promising area of research for creating a true circular economy for polyacrylates. rsc.org |
| Biodegradation (Organic Recycling) | Designing polymers to be broken down by microorganisms in specific environments (e.g., industrial compost). acs.orgnih.gov | Applicable for specific uses where recovery is not feasible, such as in certain agricultural films or biomedical devices. |
| Design for Circularity | Considering the end-of-life fate of a product at the initial design stage to facilitate reuse, repair, or recycling. acs.orgnih.gov | Involves selecting monomers and polymer structures that are compatible with future recycling technologies. |
Sustainable Synthesis and Bio-Based Feedstocks
A major component of the environmental footprint of acrylates is their traditional reliance on petrochemical feedstocks. chemicatimes.comresearchgate.net A key green chemistry initiative is the development of synthesis routes from renewable, bio-based resources. onlytrainings.comresearchgate.netrsc.org
Researchers are exploring various pathways to produce "bio-acrylates":
Bio-based Acrylic Acid: Sustainable routes to acrylic acid are being developed from biomass-derived platform chemicals like furfural (B47365) (from lignocellulose) or glycerol (B35011) (a byproduct of biodiesel production). nih.govnih.gov
Bio-based Alcohols: The alcohol portion of the acrylate ester can also be sourced from renewable feedstocks. For a monomer like this compound, the decan-2-ol precursor could potentially be derived from plant oils or other biological sources.
Direct Monomer Synthesis: Innovative methods are being investigated to synthesize acrylate monomers directly from bio-based materials like plant oils, reducing the number of synthetic steps and potential waste. researchgate.net
The adoption of bio-based feedstocks reduces the carbon footprint of acrylate production and decreases dependence on finite fossil fuels, representing a critical step toward a more sustainable chemical industry. chemicatimes.comonlytrainings.com
Waste Reduction and Resource Efficiency in Polymer Production
The production of polymers derived from this compound, as with other specialty chemicals, is an area of focus for waste reduction and enhanced resource efficiency. While specific data for this compound is limited, general principles and advancements in the broader acrylate and specialty chemical industries provide a framework for sustainable practices. The industry is increasingly adopting strategies that align with the principles of a circular economy, aiming to minimize waste and maximize the use of raw materials and energy.
Key strategies for waste reduction in the synthesis and polymerization of long-chain acrylates like this compound include process optimization, solvent management, and catalyst efficiency. Optimizing reaction conditions can lead to higher yields and fewer byproducts, thereby reducing waste at the source. The use of advanced catalysts can also improve reaction selectivity and efficiency, further minimizing waste generation.
The concept of a circular economy is also being applied through the recycling and reuse of materials. While the direct recycling of poly(this compound) is not widely documented, the chemical industry is making strides in recycling other acrylic polymers. These efforts include both mechanical and chemical recycling processes that can break down polymers into their constituent monomers, which can then be used to produce new polymers. Such closed-loop systems are crucial for reducing the demand for virgin raw materials and minimizing landfill waste.
The following interactive data table summarizes potential strategies for waste reduction and resource efficiency applicable to the production of polymers from long-chain acrylates.
| Strategy | Description | Potential Impact on Waste Reduction | Potential Impact on Resource Efficiency |
| Process Optimization | Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize product yield and minimize byproduct formation. | High | High |
| Advanced Catalysis | Utilizing highly selective and active catalysts to improve reaction efficiency and reduce the formation of unwanted side products. | High | Medium |
| Solvent Reduction and Recycling | Minimizing the use of solvents in polymerization processes and implementing solvent recovery and reuse systems. | Medium | High |
| Energy Efficiency Measures | Investing in energy-efficient equipment, optimizing process heating and cooling, and utilizing waste heat recovery systems. | Low | High |
| Renewable Energy Adoption | Transitioning from fossil fuels to renewable energy sources like solar and wind for powering manufacturing facilities. | Low (direct waste), High (emissions) | High |
| Raw Material Sourcing | Utilizing bio-based feedstocks and ensuring sustainable sourcing of all raw materials. | Medium | High |
| Chemical Recycling | Depolymerization of polymer waste back to its monomer components for reuse in new polymer production. | High | High |
| Waste Valorization | Finding applications for byproducts and waste streams, converting them into valuable co-products. | High | Medium |
Policy and Research Initiatives in Sustainable Chemistry
The drive towards a more sustainable chemical industry is supported by a growing body of policy and research initiatives. While specific policies targeting this compound are not prominent, broader regulations and research programs in sustainable chemistry have a significant impact on the production and use of specialty chemicals, including long-chain acrylates.
In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the EU Green Deal are major policy drivers. REACH aims to improve the protection of human health and the environment from the risks posed by chemicals. The EU Green Deal is a comprehensive plan to make the EU's economy sustainable, with a focus on a circular economy and climate neutrality. These policies encourage the development of safer and more sustainable chemicals and processes. The EU also has a robust framework for managing hazardous waste, which includes specific directives on the handling, transport, and disposal of chemical waste.
In the United States, the Environmental Protection Agency (EPA) promotes sustainable chemistry through various programs and regulations. The EPA's Sustainable Materials Management program and the National Strategy to Prevent Plastic Pollution are key initiatives that encourage waste reduction, recycling, and the development of more environmentally friendly materials. The EPA has also taken steps to streamline regulations to support chemical recycling technologies.
On the research front, there is a significant global effort to advance the principles of green chemistry. Academic and industrial research is focused on several key areas relevant to the sustainable production of acrylates:
Bio-based Feedstocks: A major research trend is the development of acrylates from renewable resources to reduce reliance on fossil fuels. Researchers are exploring various bio-based sources and conversion pathways to produce acrylic acid and its esters.
Green Catalysis: The development of more efficient, selective, and environmentally benign catalysts is a core area of research. This includes the use of biocatalysts and catalysts based on abundant and non-toxic metals.
Process Intensification: Research into continuous flow reactors and other process intensification technologies aims to make chemical production more efficient, with lower energy consumption and waste generation.
Life Cycle Assessment (LCA): There is a growing emphasis on conducting comprehensive LCAs for chemical products to understand and mitigate their environmental impact from cradle to grave.
The following interactive data table provides an overview of key policy and research initiatives influencing the sustainable production of specialty acrylates.
| Initiative Type | Name/Focus Area | Key Objectives | Relevance to this compound |
| Policy/Regulation | EU REACH Regulation | Ensure a high level of protection for human health and the environment from chemical risks. | Governs the registration, evaluation, and authorization of all chemical substances, including the monomers and catalysts used in production. |
| Policy/Regulation | EU Green Deal | Transform the EU into a modern, resource-efficient, and competitive economy with no net emissions of greenhouse gases by 2050. | Drives the demand for sustainable and bio-based raw materials and encourages circular economy practices in the chemical industry. |
| Policy/Regulation | EU Waste Framework Directive | Establish a legal framework for the treatment of waste in the EU, promoting recycling and minimizing landfilling. | Sets requirements for the management of waste generated during the production of polymers, including unreacted monomers and process residues. |
| Policy/Regulation | US EPA Sustainable Materials Management | Promote the use and reuse of materials more productively over their entire life cycles. | Encourages the development of sustainable chemical manufacturing processes and the design of products for recyclability. |
| Policy/Regulation | US EPA National Strategy to Prevent Plastic Pollution | Outline a strategy to reduce plastic pollution and its impacts on human health and the environment. | Influences the end-of-life management of products containing poly(this compound) and promotes recycling and waste reduction. |
| Research Initiative | Bio-based Monomer Synthesis | Develop economically viable routes to produce acrylic acid and other acrylate monomers from renewable biomass. | Offers a pathway to reduce the fossil-fuel dependency and carbon footprint of this compound production. |
| Research Initiative | Green Catalysis | Design and implement catalysts that are highly efficient, selective, and made from non-toxic, abundant materials. | Can lead to more resource-efficient and less wasteful synthesis processes for specialty acrylates. |
| Research Initiative | Process Intensification | Develop and apply novel reactor designs and process concepts to improve efficiency and reduce the environmental footprint of chemical manufacturing. | Can lead to smaller, more energy-efficient production facilities with lower capital and operating costs. |
| Research Initiative | Life Cycle Assessment (LCA) Methodologies | Develop and refine methodologies for assessing the environmental impacts of chemical products throughout their entire lifecycle. | Provides a tool to quantify the environmental benefits of sustainable production practices for this compound and its polymers. |
Future Research Directions and Emerging Applications for 1 Methylnonyl Acrylate Polymers
Novel Polymer Architectures and Advanced Materials Design
The development of new polymerization techniques has opened avenues for creating complex and well-defined polymer architectures. For polymers of 1-methylnonyl acrylate (B77674), future research is anticipated to focus on moving beyond simple linear homopolymers to more sophisticated structures that can unlock unprecedented material properties.
Advanced materials designed from 1-methylnonyl acrylate polymers are expected to find applications in sectors such as packaging, automotive, and construction. The monomer's contribution to flexibility and hydrophobicity is particularly valuable in these areas.
Key Research Thrusts:
Block Copolymers: Creating copolymers where a poly(this compound) block is paired with other polymer blocks can lead to materials with both soft, flexible segments and hard, rigid segments. This can result in thermoplastic elastomers with tunable mechanical properties.
Branched and Hyperbranched Polymers: Introducing branching into the polymer structure can significantly alter the material's viscosity, solubility, and mechanical performance. Hyperbranched polymers of this compound could lead to novel additives for coatings and adhesives.
Polymer Brushes: Grafting chains of poly(this compound) onto a surface can create "polymer brushes" that modify surface properties, such as lubricity, wettability, and biocompatibility.
| Polymer Architecture | Potential Properties | Potential Applications |
| Block Copolymers | Thermoplastic elasticity, microphase separation | Adhesives, sealants, impact modifiers |
| Branched Polymers | Lower viscosity, higher solubility | Rheology modifiers, processing aids |
| Polymer Brushes | Modified surface friction and wettability | Lubricants, anti-fouling coatings |
Smart Materials and Responsive Systems from Acrylate Polymers
"Smart materials" that respond to external stimuli are a major focus of modern materials science. Acrylate polymers, in general, are excellent candidates for creating such systems due to the versatility of their chemical structure. While research into this compound specifically for smart materials is still emerging, its incorporation into responsive polymer systems holds considerable promise.
The long alkyl side chain of this compound imparts significant hydrophobicity, which can be leveraged in designing environmentally responsive materials. For instance, in an aqueous environment, copolymers containing this compound may exhibit unique self-assembly behaviors that can be triggered by changes in the environment.
Examples of Stimuli-Responsive Systems:
pH-Responsive Systems: While this compound itself is not pH-responsive, it can be copolymerized with monomers that are, such as acrylic acid. The resulting copolymers could form micelles or hydrogels that change their structure in response to pH, potentially for applications in controlled release. dtu.dk
Thermo-responsive Systems: By combining this compound with thermo-responsive monomers like N-isopropylacrylamide (NIPAAm), it may be possible to create materials that undergo a phase transition at a specific temperature. The hydrophobic this compound units could influence the lower critical solution temperature (LCST) of the resulting polymer.
Interdisciplinary Research Areas
The unique properties of this compound polymers are driving their application across a range of scientific and engineering disciplines. This interdisciplinary approach is expected to uncover new uses and foster innovation.
The versatility of acrylate monomers allows for their use in a wide array of applications, from coatings and adhesives to more specialized uses in biomedical and electronic materials. gellnerindustrial.com The specific attributes of this compound, such as durability and environmental resistance, make it a valuable component in high-performance materials for various industries. industrytoday.co.uk
Emerging Interdisciplinary Applications:
Biomedical Devices: The hydrophobicity and flexibility of poly(this compound) could be advantageous in the development of soft, biocompatible materials for medical devices and drug delivery systems.
Advanced Coatings: In the automotive and construction industries, there is a growing demand for durable and weather-resistant coatings. Polymers containing this compound can contribute to the formulation of high-performance, eco-friendly coatings. industrytoday.co.uk
Electronics: The flexibility of these polymers could be beneficial in the development of flexible electronic devices and encapsulants for sensitive electronic components.
Challenges and Opportunities in Acrylate Science and Technology
The advancement of polymers based on this compound is not without its challenges. However, these challenges also present significant opportunities for innovation and growth in the field of acrylate science.
One of the primary challenges is the cost of specialty monomers like this compound compared to commodity acrylates. industrytoday.co.uk Additionally, the polymerization of acrylates can sometimes be difficult to control, leading to polymers with broad molecular weight distributions, which can affect their properties.
Despite these challenges, the market for high-performance acrylic monomers like 8-methylnonyl acrylate is expected to grow, driven by increasing demand in various industrial sectors. industrytoday.co.uk
Key Challenges and Corresponding Opportunities:
| Challenge | Opportunity |
| High production costs of specialty monomers. industrytoday.co.uk | Development of more efficient and sustainable synthesis routes for this compound. |
| Control over polymerization and polymer architecture. | Advances in controlled radical polymerization techniques to produce well-defined polymers with tailored properties. |
| Competition from other specialty monomers. industrytoday.co.uk | In-depth research to highlight the unique performance advantages of this compound in specific applications. |
| Environmental regulations and sustainability. industrytoday.co.uk | Formulation of eco-friendly and low-VOC (volatile organic compound) materials based on this compound to meet green chemistry standards. industrytoday.co.uk |
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of 1-Methylnonyl acrylate, and how should researchers interpret key spectral peaks?
Methodological Answer: Fourier Transform Infrared (FTIR) spectroscopy is critical for identifying functional groups like the acrylate C=O stretch (~1720 cm⁻¹) and vinyl C=C bonds (~1630 cm⁻¹). Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) should confirm proton environments (e.g., methyl branching at δ 0.8-1.5 ppm and ester-linked oxygen at δ 4.1-4.3 ppm). Cross-validate with Gas Chromatography-Mass Spectrometry (GC-MS) to detect impurities .
Q. What safety protocols are essential for handling this compound during laboratory-scale polymer synthesis?
Methodological Answer: Use fume hoods to prevent inhalation exposure. Wear nitrile gloves and protective eyewear to avoid skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency protocols include rinsing affected skin with water for 15 minutes and seeking medical attention for respiratory irritation .
Q. How can researchers assess the environmental impact of this compound synthesis using lifecycle assessment (LCA) frameworks?
Methodological Answer: Apply ISO 14040/44 standards to model energy consumption, raw material use (e.g., nonanol), and emissions. Quantify metrics like Global Warming Potential (GWP) and Acidification Potential (AP). Validate data through third-party critical reviews, as practiced in acrylic monomer LCAs .
Q. What chromatographic techniques are suitable for quantifying residual monomers in this compound formulations?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) provides precise quantification. Use methanol-water (70:30 v/v) as the mobile phase. For trace analysis, Gas Chromatography (GC) with flame ionization detection (FID) achieves detection limits <10 ppm .
Advanced Research Questions
Q. How do steric effects from the methylnonyl chain influence this compound’s reactivity in radical copolymerization?
Methodological Answer: Compare kinetic parameters (e.g., propagation rate constants, ) with shorter-chain acrylates (e.g., methyl acrylate) using pulsed-laser polymerization (PLP) coupled with Size Exclusion Chromatography (SEC). The bulky alkyl group reduces by 20-40% due to hindered monomer accessibility, as observed in branched acrylate studies .
Q. What advanced analytical approaches are required to assess the long-term oxidative stability of this compound in polymer matrices under accelerated aging conditions?
Methodological Answer: Conduct accelerated aging studies using thermo-oxidative chambers (e.g., 70°C, 5% O₂) with periodic sampling. Monitor carbonyl index via FTIR and molecular weight changes via Gel Permeation Chromatography (GPC). Statistical models (e.g., Arrhenius plots) extrapolate shelf-life .
Q. How should researchers address contradictions in reported reactivity data for this compound across different polymerization studies?
Methodological Answer: Perform a systematic review aligning experimental variables (initiator type, solvent polarity, temperature). Replicate conflicting studies under controlled conditions, using real-time FTIR or calorimetry to monitor conversion rates. Apply meta-analysis techniques to identify outliers or confounding factors (e.g., oxygen inhibition differences) .
Q. What strategies mitigate phase separation in this compound-based emulsions during storage?
Methodological Answer: Optimize surfactant blends (e.g., SDS/Tween 80 at 1:2 ratio) to reduce interfacial tension. Dynamic Light Scattering (DLS) monitors droplet size stability. Incorporate rheology modifiers (e.g., xanthan gum) to enhance kinetic stability .
Q. How can computational modeling predict the glass transition temperature (TgT_gTg) of polymers derived from this compound?
Methodological Answer: Apply group contribution methods (e.g., Van Krevelen) or molecular dynamics simulations to estimate . Validate predictions using Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
Q. What methodologies resolve spectral overlaps in quantifying this compound degradation products via FTIR?
Methodological Answer: Use second-derivative spectroscopy or multivariate analysis (e.g., Partial Least Squares Regression) to deconvolute overlapping peaks (e.g., ester C=O vs. oxidation products). Validate with spiked samples .
Data Analysis and Contradiction Resolution
Q. How do researchers statistically validate reproducibility in this compound synthesis yields across multiple batches?
Methodological Answer: Apply ANOVA to compare batch yields (n ≥ 5). Calculate relative standard deviation (RSD); acceptable RSD <5% indicates robust reproducibility. Outliers are identified via Grubbs’ test .
Q. What experimental designs are optimal for studying the combined effects of temperature and initiator concentration on this compound polymerization kinetics?
Methodological Answer: Central Composite Design (CCD) or Box-Behnken models efficiently map variable interactions. Monitor conversion via in-situ Raman spectroscopy and analyze using Response Surface Methodology (RSM) .
Environmental and Safety Considerations
Q. How are eco-toxicity profiles of this compound determined for regulatory submissions?
Methodological Answer: Conduct OECD 201/202 tests for algal and Daphnia toxicity. Use Quantitative Structure-Activity Relationship (QSAR) models to predict biodegradability. Compare results with structurally similar acrylates (e.g., 2-ethylhexyl acrylate) .
Q. What containment strategies prevent this compound leakage in large-scale reaction systems?
Methodological Answer: Implement double-walled reactors with leak detection sensors. Use secondary containment trays and chemically resistant seals (e.g., PTFE). Regular pressure tests ensure system integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
